Product packaging for Budiodarone Tartrate(Cat. No.:CAS No. 478941-93-4)

Budiodarone Tartrate

Cat. No.: B1668028
CAS No.: 478941-93-4
M. Wt: 853.4 g/mol
InChI Key: CAMFTHAPYYLIIG-YRSVLNEHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Budiodarone tartrate (ATI-2042) is a chemical analogue of the antiarrhythmic drug amiodarone, currently under investigation in clinical trials for the treatment of cardiac arrhythmias, particularly paroxysmal atrial fibrillation (AF) . Its core research value lies in its structural design, which aims to retain the multi-channel blocking efficacy of amiodarone while exhibiting a significantly shorter elimination half-life of approximately 7 hours, compared to weeks for amiodarone . This pharmacokinetic profile is intended to mitigate the long-term tissue accumulation and associated organ toxicity that limit the clinical use of amiodarone, making budiodarone a compelling subject for cardiovascular research . Budiodarone's mechanism of action is electrophysiologically similar to amiodarone, functioning as a multi-class antiarrhythmic agent . Its activity includes the inhibition of key cardiac ion channels: potassium channels (prolonging the action potential and refractory period), sodium channels (reducing conduction velocity), and calcium channels (decreasing cardiac contractility) . Research in subjects with paroxysmal AF has demonstrated that this compound can significantly reduce atrial fibrillation burden, primarily by decreasing the duration of AF episodes in a dose-dependent manner . The compound is provided as a tartrate salt to enhance stability and formulation . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H37I2NO11 B1668028 Budiodarone Tartrate CAS No. 478941-93-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

478941-93-4

Molecular Formula

C31H37I2NO11

Molecular Weight

853.4 g/mol

IUPAC Name

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C27H31I2NO5.C4H6O6/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m01/s1

InChI Key

CAMFTHAPYYLIIG-YRSVLNEHSA-N

Isomeric SMILES

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ATI 2042
ATI-2042
ATI2042
celivarone
SSR149744C

Origin of Product

United States

Foundational & Exploratory

Budiodarone Tartrate chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Budiodarone Tartrate: Chemical Structure and Synthesis

Executive Summary

Budiodarone, also known as ATI-2042, is a promising antiarrhythmic agent developed as a chemical analog of amiodarone.[1][2] It is designed to retain the potent multi-ion channel blocking capabilities of amiodarone while possessing a significantly improved pharmacokinetic profile, most notably a much shorter half-life of approximately 7 hours compared to amiodarone's 35-68 days.[1][2] This key structural modification aims to reduce the extensive side effects associated with long-term amiodarone therapy, such as thyroid, pulmonary, and hepatic toxicities.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is the tartrate salt of Budiodarone.[3][4] The core molecular structure is a benzofuran ring system.[4][5] It is structurally differentiated from amiodarone by the presence of a sec-butyl acetate side chain at the second position of the benzofuran moiety.[2][4][6] This ester linkage makes the compound susceptible to rapid metabolism by plasma and tissue esterases, which accounts for its short half-life.[4] The synthesis involves the addition of an iodinated diiodophenyl group, a tertiary amine, and a chiral (S)-2-butanyl group to the core benzofuran structure.[4][5]

The detailed chemical identifiers for this compound are provided below:

  • IUPAC Name: (1S)-1-methylpropyl 2-(3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}benzofuran-2-yl)acetate, hydrogen (2R,3R)-2,3-dihydroxybutanedioate.[1][7]

  • Synonyms: ATI-2042 Tartrate.[1][8]

  • CAS Number: 478941-93-4.[1][3][8]

Physicochemical Data

A summary of the key quantitative data for Budiodarone and its tartrate salt is presented in the table below for clear comparison.

PropertyValueReference(s)
Molecular Formula C27H31I2NO5 . C4H6O6[3][7]
Molecular Weight 853.44 g/mol [1][3][7]
Half-life (t½) ~7 hours[1][2][8]
Appearance Solid[8]
Solubility (DMSO) 80 mg/mL (93.74 mM)[9]
Aqueous Solubility Can form a complex with benzyl alcohol to achieve solubility of ~200 mg/mL to 1250 mg/mL.[5]
InChIKey CAMFTHAPYYLIIG-YRSVLNEHSA-N[1][7]
SMILES CC--INVALID-LINK--OC(=O)Cc1c(c2ccccc2o1)C(=O)c3cc(c(c(c3)I)OCCN(CC)CC)I.--INVALID-LINK--O)O">C@@H(C(=O)O)O[7]

Synthesis of this compound

The synthesis of Budiodarone is described as a stepwise process that utilizes established protocols for preparing benzofuran derivatives.[6] While specific, detailed experimental protocols are proprietary and not publicly available, the overall synthetic strategy has been outlined.[4] The process is performed in compliance with current Good Manufacturing Practice (cGMP) guidelines.[4]

General Synthetic Workflow

The synthesis begins with the construction of the central benzofuran framework, which is achieved through the cyclization of ortho-alkynylphenol precursors.[6] Following the formation of the core ring system, the key functional groups are introduced. This includes the addition of an iodinated diiodophenyl group, a tertiary amine, and the chiral (S)-2-butanyl group.[4][5] The final step involves the formation of the tartrate salt, which improves the compound's stability and handling properties.[4][6]

G cluster_synthesis High-Level Synthesis Workflow for Budiodarone A Ortho-alkynylphenol Precursors B Benzofuran Core Construction A->B Cyclization C Addition of Iodinated Diiodophenyl Group B->C D Introduction of Tertiary Amine Side Chain C->D E Addition of Chiral (S)-2-Butanyl Group D->E F Budiodarone Free Base E->F G Salt Formation with Tartaric Acid F->G H This compound (Final Product) G->H

Caption: A high-level workflow diagram illustrating the key stages in the synthesis of this compound.

Mechanism of Action

Budiodarone functions as a multi-channel ion blocker, which is central to its antiarrhythmic properties.[6][8] Similar to its parent compound, amiodarone, it inhibits potassium, sodium, and calcium channels in cardiac myocytes.[2][6][10]

  • Potassium Channel Inhibition: By blocking potassium channels, Budiodarone decreases the efflux of potassium ions during the repolarization phase of the cardiac action potential. This prolongs the action potential duration and the effective refractory period of heart muscle cells, making the heart less susceptible to irregular rhythms.[2][6]

  • Sodium Channel Inhibition: The blockade of sodium channels reduces the influx of sodium during depolarization, slowing the rate of the action potential's upstroke.[2][6]

  • Calcium Channel Inhibition: Inhibition of calcium channels leads to a reduction in intracellular calcium levels. This can help prevent certain types of arrhythmias but may also negatively affect cardiac contractility.[2][6]

This combined activity across multiple ion channels classifies Budiodarone as a Vaughan-Williams class III antiarrhythmic agent.[6]

G cluster_moa Budiodarone Mechanism of Action cluster_channels Cardiac Myocyte Ion Channels cluster_effects Electrophysiological Effects Budiodarone Budiodarone (ATI-2042) K_Channel Potassium Channels (K+) Budiodarone->K_Channel Inhibits Na_Channel Sodium Channels (Na+) Budiodarone->Na_Channel Inhibits Ca_Channel Calcium Channels (Ca2+) Budiodarone->Ca_Channel Inhibits Effect1 Prolonged Action Potential Duration K_Channel->Effect1 Effect2 Reduced Depolarization Rate Na_Channel->Effect2 Effect3 Decreased Intracellular Calcium Ca_Channel->Effect3 Result Antiarrhythmic Effect (Stabilization of Heart Rhythm) Effect1->Result Effect2->Result Effect3->Result

Caption: Signaling pathway of Budiodarone's multi-ion channel inhibition leading to its antiarrhythmic effect.

Clinical Efficacy Data

Clinical trials have investigated the efficacy of Budiodarone in patients with paroxysmal atrial fibrillation (AF).[2][11] These studies have demonstrated a dose-dependent reduction in the burden of atrial fibrillation (AFB). The PASCAL trial, a key study, randomized patients to receive placebo or varying doses of Budiodarone, using implanted pacemakers to accurately monitor AFB.[11][12]

Summary of Clinical Trial Results

The following table summarizes the primary efficacy endpoint from a randomized clinical trial of Budiodarone in patients with paroxysmal AF.

Treatment Group (Twice Daily)Median Reduction in AT/AFB from Baselinep-value vs. PlaceboReference(s)
Placebo--[11]
200 mg BudiodaroneNot statistically significant-[11]
400 mg Budiodarone54.4%0.01[2][11][12]
600 mg Budiodarone75.0%0.001[2][11][12]

The results indicated that Budiodarone at doses of 400 mg and 600 mg twice daily significantly reduced the atrial fibrillation burden compared to placebo.[11][12][13] The drug was also reported to be well-tolerated at these effective doses.[12]

Conclusion

This compound represents a rationally designed analog of amiodarone that successfully maintains the desirable multi-ion channel blocking activity while incorporating a structural feature—an ester linkage—that ensures rapid metabolism. This results in a significantly shorter half-life, which is anticipated to translate into a more favorable safety profile with reduced tissue accumulation and toxicity. The synthesis follows established chemical principles for benzofuran derivatives. Clinical data have provided preliminary evidence of its efficacy in reducing the burden of atrial fibrillation in a dose-dependent manner. Budiodarone holds considerable promise as a next-generation antiarrhythmic agent for the management of cardiac rhythm disorders.[1]

References

In-depth Pharmacological Profile of Budiodarone Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone Tartrate (also known as ATI-2042) is a novel antiarrhythmic agent developed as a chemical analog of amiodarone. It is designed to retain the broad-spectrum antiarrhythmic efficacy of amiodarone while possessing a significantly improved pharmacokinetic and safety profile. Budiodarone exhibits multi-ion channel blocking properties, targeting key cardiac sodium, potassium, and calcium channels. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial findings. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction

Amiodarone is a highly effective antiarrhythmic drug, but its clinical use is often limited by a challenging pharmacokinetic profile, including a very long half-life, and a significant risk of adverse effects impacting the thyroid, lungs, and liver.[1] Budiodarone was developed to address these limitations. Structurally similar to amiodarone, Budiodarone features a sec-butyl acetate side chain on the benzofuran moiety.[2] This modification facilitates rapid metabolism by tissue esterases, leading to a much shorter half-life and potentially reducing tissue accumulation and associated toxicities.[1][3]

Mechanism of Action & Pharmacodynamics

Budiodarone exerts its antiarrhythmic effects through the blockade of multiple cardiac ion channels, a characteristic it shares with amiodarone.[3][4] This multi-channel inhibition leads to a prolongation of the cardiac action potential and an increase in the refractory period of cardiac myocytes, which are key mechanisms for suppressing arrhythmias.[2]

Ion Channel Inhibition

Budiodarone is a potent inhibitor of cardiac sodium, potassium, and calcium channels.[5] The inhibition of these channels leads to the following electrophysiological effects:

  • Potassium Channel Blockade: Inhibition of potassium channels, particularly the delayed rectifier potassium current (IKr and IKs), leads to a decreased efflux of potassium during repolarization. This prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in atrial and ventricular tissues.[2]

  • Sodium Channel Blockade: Blockade of sodium channels reduces the influx of sodium during the depolarization phase of the action potential. This slows the upstroke of the action potential (Vmax) and can help to suppress ectopic pacemaker activity.[2]

  • Calcium Channel Blockade: Inhibition of L-type calcium channels decreases the influx of calcium into cardiac cells. This can reduce cardiac contractility and slow conduction through the atrioventricular (AV) node.[2]

While specific IC50 values for Budiodarone's inhibition of these channels are not publicly available in the reviewed literature, preclinical studies have indicated that its inhibitory potency is comparable to that of amiodarone.[6][7] For reference, the inhibitory concentrations of amiodarone on various cardiac ion channels have been reported in the low micromolar range.

Signaling Pathway

The primary signaling pathway influenced by Budiodarone is the regulation of ion flux across the cardiac myocyte membrane, which directly impacts the cardiac action potential.

cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects cluster_outcomes Therapeutic Outcomes Na_channel Sodium Channel (Nav1.5) Na_influx Decreased Na+ Influx Na_channel->Na_influx K_channel Potassium Channel (e.g., hERG) K_efflux Decreased K+ Efflux K_channel->K_efflux Ca_channel Calcium Channel (Cav1.2) Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Budiodarone This compound Budiodarone->Na_channel Inhibits Budiodarone->K_channel Inhibits Budiodarone->Ca_channel Inhibits APD_prolong Action Potential Duration Prolongation Na_influx->APD_prolong K_efflux->APD_prolong Conduction_slow AV Nodal Conduction Slowing Ca_influx->Conduction_slow ERP_increase Effective Refractory Period Increase APD_prolong->ERP_increase Arrhythmia_suppress Suppression of Arrhythmias ERP_increase->Arrhythmia_suppress Conduction_slow->Arrhythmia_suppress

Mechanism of Action of this compound.

Pharmacokinetics

A key differentiating feature of Budiodarone is its significantly shorter half-life compared to amiodarone, which is attributed to its susceptibility to metabolism by tissue esterases.[1][3]

ParameterThis compoundAmiodarone
Half-life (t1/2) ~7 hours[1]35-68 days[2]
Metabolism Primarily by tissue esterases[3]Primarily hepatic (CYP450)[3]
Elimination Cleared from the body in approximately 48 hours[3]Prolonged due to tissue accumulation[3]

Clinical Efficacy and Safety

PASCAL Clinical Trial

The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a significant Phase 2 clinical trial that evaluated the efficacy and safety of Budiodarone in patients with paroxysmal atrial fibrillation (AF).[3][4]

4.1.1. Experimental Protocol: PASCAL Trial

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[4]

  • Patient Population: 72 patients with paroxysmal AF and implanted dual-chamber pacemakers capable of continuous AF monitoring.[3][4] Patients with NYHA class 3 and 4 congestive heart failure were excluded.[3]

  • Treatment Arms: Patients were randomized to receive placebo or Budiodarone at doses of 200 mg, 400 mg, or 600 mg twice daily (BID) for 12 weeks.[3][4]

  • Primary Endpoint: The primary endpoint was the reduction in atrial fibrillation burden (AFB), defined as the percentage of time spent in AF as measured by the pacemaker logs.[4]

4.1.2. PASCAL Trial Workflow

cluster_treatment 12-Week Treatment Period start Patient Screening (Paroxysmal AF with Pacemaker) randomization Randomization (n=72) start->randomization placebo Placebo randomization->placebo dose200 Budiodarone 200 mg BID randomization->dose200 dose400 Budiodarone 400 mg BID randomization->dose400 dose600 Budiodarone 600 mg BID randomization->dose600 washout 4-Week Washout monitoring Continuous AF Burden Monitoring (Pacemaker Logs) placebo->monitoring dose200->monitoring dose400->monitoring dose600->monitoring endpoint Primary Endpoint Analysis: Reduction in AF Burden monitoring->endpoint

PASCAL Clinical Trial Workflow.

4.1.3. Efficacy Results

Budiodarone demonstrated a dose-dependent and statistically significant reduction in AF burden compared to placebo.[3][4]

Treatment GroupMedian Reduction in AF Burden from Baseline
Placebo -
Budiodarone 200 mg BID 10% (not statistically significant)[3]
Budiodarone 400 mg BID 54%[3][4]
Budiodarone 600 mg BID 75%[3][4]

In addition to reducing the overall AF burden, the 600 mg BID dose of Budiodarone also led to a decrease of at least 50% in the number and duration of atrial tachycardia/atrial fibrillation episodes.[3]

Preliminary Dose-Ranging Study

An earlier open-label, dose-escalation study in six female patients with paroxysmal AF and pacemakers also showed a significant reduction in AF burden at various doses of Budiodarone (200 mg, 400 mg, 600 mg, and 800 mg BID).[8][9]

4.2.1. Experimental Protocol: Preliminary Dose-Ranging Study

  • Study Design: Open-label, prospective, dose-escalation study.[8]

  • Patient Population: Six female patients with paroxysmal AF and implanted DDDRP pacemakers.[8]

  • Treatment Protocol: Patients underwent a baseline period followed by four 2-week treatment periods with escalating doses of Budiodarone (200, 400, 600, and 800 mg BID), and a final washout period.[8][9]

  • Primary Endpoint: Atrial fibrillation burden (AFB) as recorded by the pacemaker.[8]

4.2.2. Efficacy Results

Treatment PeriodMean Atrial Fibrillation Burden (%)
Baseline 20.3[8][9]
200 mg BID 5.2[8][9]
400 mg BID 5.2[8][9]
600 mg BID 2.8[8][9]
800 mg BID 1.5[8][9]
Safety Profile

Across the clinical studies conducted, Budiodarone was generally well-tolerated.[3] The shorter half-life and rapid metabolism are expected to result in a more favorable safety profile compared to amiodarone, with a reduced risk of the long-term toxicities associated with amiodarone.[2][3] In one study, some patients experienced a reversible increase in thyroid-stimulating hormone.[1]

Preclinical Studies

Electrophysiology Studies

Preclinical electrophysiology studies in animal models confirmed that Budiodarone has electrophysiological properties similar to amiodarone.[6][7] These studies demonstrated:

  • Inhibition of sodium, potassium, and calcium ion channels.[6][7]

  • Increased atrial refractoriness.[6][7]

  • Prolongation of the monophasic action potential duration (MAPD90) and the QT interval.[6][7]

  • A dose-dependent decrease in heart rate.[6][7]

5.1.1. Representative Preclinical Electrophysiology Study Protocol

A typical preclinical electrophysiology study to assess the effects of a novel antiarrhythmic agent like Budiodarone would involve the following steps:

  • Animal Model: Anesthetized animal models (e.g., dogs, pigs) are commonly used.

  • Catheter Placement: Multipolar electrode catheters are positioned in various cardiac chambers (e.g., right atrium, right ventricle, His bundle region) under fluoroscopic guidance.

  • Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus cycle length, AV nodal conduction times (AH and HV intervals), and atrial and ventricular effective refractory periods (AERP and VERP).

  • Drug Administration: Budiodarone is administered intravenously at escalating doses.

  • Post-Drug Measurements: Electrophysiological parameters are re-measured at each dose level to assess the drug's effects on cardiac conduction and refractoriness.

  • Arrhythmia Induction: Programmed electrical stimulation is used to attempt to induce arrhythmias (e.g., atrial fibrillation, ventricular tachycardia) both at baseline and after drug administration to evaluate the drug's antiarrhythmic efficacy.

Conclusion

This compound is a promising antiarrhythmic agent that combines the multi-ion channel blocking properties of amiodarone with a significantly improved pharmacokinetic profile. Clinical trials have demonstrated its efficacy in reducing atrial fibrillation burden in a dose-dependent manner, with a favorable safety and tolerability profile. Its rapid metabolism and shorter half-life suggest a lower potential for the long-term toxicities associated with amiodarone. Further clinical development is warranted to fully establish the role of Budiodarone in the management of cardiac arrhythmias.

References

Budiodarone Tartrate: A Preclinical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Budiodarone Tartrate (formerly ATI-2042) is a novel antiarrhythmic agent developed as a chemical analogue of amiodarone. The preclinical research surrounding budiodarone has focused on retaining the broad-spectrum antiarrhythmic efficacy of amiodarone while engineering a more favorable pharmacokinetic profile to mitigate the well-documented toxicities associated with long-term amiodarone use. This technical guide synthesizes the available preclinical findings on this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its core pharmacological properties. The document details the drug's mechanism of action, available pharmacokinetic and safety data, and the experimental context of these findings.

Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effect through a multi-faceted mechanism of action, primarily by blocking several key cardiac ion channels. This broad-spectrum activity is comparable to that of amiodarone.[1] The primary targets include potassium, sodium, and calcium channels, which collectively leads to a prolongation of the cardiac action potential and an increase in the refractory period of cardiac myocytes.[2][3]

The key electrophysiological effects observed in preclinical animal studies include:

  • Inhibition of Potassium, Sodium, and Calcium Ion Channels: Budiodarone demonstrates inhibitory activity on these channels, comparable to amiodarone.[1][4]

  • Increased Atrial Refractoriness: The compound increases both left and right atrial refractoriness.[1]

  • Atrial and Ventricular Effects: Preclinical data show increased stimulus-to-atrium (St-A) and atrium-to-His bundle (A-H) intervals, as well as an increased monophasic action potential duration at 90% repolarization (MAPD90) and QT-interval.[1][4]

  • Heart Rate Reduction: A dose-dependent decrease in heart rate has been observed.[1][4]

While specific IC50 values from preclinical studies are not publicly available and are likely held as proprietary data by the developing company ("Data on file, ARYx Therapeutics"), the qualitative evidence strongly supports a multi-channel blocking mechanism.[1]

Signaling Pathway Diagram

cluster_0 This compound Action on Cardiac Myocyte cluster_1 Ion Channel Inhibition cluster_2 Electrophysiological Effects cluster_3 Therapeutic Outcome Budiodarone Budiodarone Tartrate K_Channel K+ Channels Budiodarone->K_Channel Inhibits Na_Channel Na+ Channels Budiodarone->Na_Channel Inhibits Ca_Channel Ca2+ Channels Budiodarone->Ca_Channel Inhibits AP_Prolong Action Potential Prolongation K_Channel->AP_Prolong Na_Channel->AP_Prolong HR_Decrease Decreased Heart Rate Ca_Channel->HR_Decrease Refractory_Increase Increased Refractory Period AP_Prolong->Refractory_Increase Arrhythmia_Suppression Suppression of Arrhythmias Refractory_Increase->Arrhythmia_Suppression HR_Decrease->Arrhythmia_Suppression

Caption: Mechanism of action of this compound on cardiac ion channels.

Pharmacokinetic Profile

A key differentiating feature of this compound is its pharmacokinetic profile, designed to be significantly shorter than that of amiodarone.

ParameterThis compoundAmiodarone
Half-life (t½) ~7 hours[4]35-68 days
Volume of Distribution (Vd) 13 L/kg[2]60-70 L/kg
Metabolism Rapidly metabolized by plasma and tissue esterases.[1] Reduced dependence on CYP450 enzymes.[5]Primarily hepatic via CYP3A4 and CYP2C8.
Elimination Within hours.[1]Very slow, leading to tissue accumulation.

The structural difference, a sec-butyl acetate side chain, renders budiodarone susceptible to rapid metabolism by esterases, leading to its shorter half-life and faster elimination.[1][4] This profile is intended to reduce the risk of the cumulative organ toxicities seen with amiodarone.

Experimental Workflow for Pharmacokinetic Analysis

cluster_0 Preclinical Pharmacokinetic Workflow Animal_Model Animal Model (e.g., Canine, Rodent) Dosing Oral/IV Administration of this compound Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Analysis->Modeling Parameters Determination of PK Parameters (t½, Vd, CL) Modeling->Parameters

Caption: A typical experimental workflow for preclinical pharmacokinetic studies.

Preclinical Safety and Efficacy

Safety Pharmacology

Preclinical safety testing of this compound has been conducted, with one notable finding in canine studies. Non-specific but potentially toxic findings were observed in the testes of canines.[1] This observation prompted initial clinical trials to be conducted in post-menopausal or surgically sterile females to mitigate this potential risk.[1] Further investigation into this finding is warranted in ongoing and future preclinical and clinical development.

Efficacy in Preclinical Models

While specific, quantitative efficacy data from preclinical arrhythmia models are not extensively published, the PASCAL clinical trial provides strong evidence of the drug's intended antiarrhythmic activity. In this study, budiodarone demonstrated a dose-dependent reduction in atrial fibrillation (AF) burden.

Dose (oral, bid)Reduction in AF Burden (from baseline)
200 mg10% (not statistically significant)
400 mg54.4%
600 mg75%

These clinical findings are consistent with the electrophysiological effects observed in animal models, suggesting a strong translational correlation.[4] The dose-dependent reduction in AF burden, number of AF episodes, and duration of AF episodes in humans supports the preclinical hypothesis that budiodarone's multi-ion channel blockade translates to effective arrhythmia suppression.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices in cardiovascular pharmacology, the following methodologies would be employed:

In Vitro Ion Channel Electrophysiology
  • Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).

  • Methodology: Whole-cell patch-clamp electrophysiology on cell lines stably expressing the ion channel of interest (e.g., HEK293 cells).

  • Procedure:

    • Cells are cultured to an appropriate confluency.

    • Individual cells are patched using a glass micropipette.

    • A voltage-clamp protocol specific to the ion channel is applied to elicit ionic currents.

    • This compound is perfused at increasing concentrations.

    • The reduction in current amplitude is measured at each concentration to generate a concentration-response curve and calculate the IC50 value.

In Vivo Electrophysiology and Arrhythmia Models
  • Objective: To assess the effects of this compound on cardiac electrophysiological parameters and its efficacy in suppressing arrhythmias in a whole-animal model.

  • Animal Model: Anesthetized canines or swine are commonly used due to the similarity of their cardiac electrophysiology to humans.

  • Procedure:

    • Animals are instrumented for the recording of intracardiac electrograms and blood pressure.

    • Programmed electrical stimulation is used to measure parameters such as atrial and ventricular effective refractory periods, A-H interval, and QT interval.

    • Arrhythmias (e.g., atrial fibrillation) are induced through rapid atrial pacing or other established methods.

    • This compound is administered (typically intravenously) at escalating doses.

    • Changes in electrophysiological parameters and the ability of the drug to terminate or prevent induced arrhythmias are recorded and analyzed.

Conclusion and Future Directions

The preclinical data for this compound, although not exhaustively detailed in public literature, strongly support its development as a safer alternative to amiodarone. Its multi-ion channel blocking mechanism is comparable to amiodarone, while its pharmacokinetic profile is markedly improved, with a significantly shorter half-life and a metabolic pathway that avoids major CYP450 interactions.

Future preclinical research should aim to:

  • Further elucidate the mechanism behind the testicular toxicity observed in canines.

  • Conduct head-to-head preclinical studies with other novel antiarrhythmics to better define its therapeutic position.

  • Investigate the potential for active metabolites and their contribution to the overall pharmacological effect.

For drug development professionals, this compound represents a promising candidate in the challenging field of antiarrhythmic therapy. Its development highlights a successful strategy of rationally modifying a known effective agent to improve its safety and pharmacokinetic properties.

References

An In-depth Technical Guide to the Electrophysiological Effects of Budiodarone Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone Tartrate (formerly ATI-2042) is a promising antiarrhythmic agent developed as a chemical analogue of amiodarone. It is designed to retain the broad-spectrum antiarrhythmic efficacy of amiodarone while possessing a significantly improved pharmacokinetic profile, potentially leading to a better safety and tolerability profile. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, summarizing key preclinical and clinical findings. It includes a detailed examination of its mechanism of action, effects on cardiac ion channels, and its impact on cardiac action potentials and intervals. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of cardiac arrhythmias and the development of novel antiarrhythmic therapies.

Introduction

Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia and a major cause of stroke and heart failure. While amiodarone is one of the most effective antiarrhythmic drugs for AF, its use is often limited by a challenging side-effect profile associated with its long half-life and tissue accumulation. This compound was developed to address this unmet need by offering amiodarone-like efficacy with a significantly shorter half-life. Structurally similar to amiodarone, Budiodarone's key distinguishing feature is a sec-butyl acetate side chain that is rapidly metabolized, leading to a much shorter plasma half-life of approximately 7 hours.[1] This guide delves into the core electrophysiological properties of this compound that underpin its antiarrhythmic potential.

Mechanism of Action

This compound exerts its antiarrhythmic effects through a multi-channel blocking mechanism, similar to amiodarone.[2] It modulates the activity of several key cardiac ion channels involved in the generation and propagation of the cardiac action potential. The primary mechanism involves the inhibition of potassium, sodium, and calcium channels, leading to a prolongation of the cardiac action potential duration and an increase in the effective refractory period of cardiac tissue.[1][3] This multi-faceted action contributes to its efficacy in suppressing the triggers and sustaining mechanisms of atrial fibrillation.

Below is a diagram illustrating the proposed mechanism of action of this compound at the cellular level.

cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Depolarization Phase 0: Rapid Depolarization Na_channel->Depolarization Ca_channel L-type Calcium Channel (Cav1.2) Plateau Phase 2: Plateau Phase Ca_channel->Plateau K_channel Delayed Rectifier Potassium Channel (e.g., hERG) Repolarization Phase 3: Repolarization K_channel->Repolarization Budiodarone This compound Budiodarone->Na_channel Inhibition Budiodarone->Ca_channel Inhibition Budiodarone->K_channel Inhibition APD Action Potential Duration (APD) Prolonged Depolarization->APD Plateau->APD Repolarization->APD ERP Effective Refractory Period (ERP) Increased APD->ERP Arrhythmia Suppression of Arrhythmias ERP->Arrhythmia

Mechanism of Action of this compound.

Preclinical Electrophysiological Profile

While specific quantitative data such as IC50 values from preclinical studies are not extensively published and are often cited as "Data on file, ARYx Therapeutics," the qualitative effects of this compound have been described in relation to amiodarone.[3] The following table summarizes the known preclinical electrophysiological effects.

ParameterEffectDescription
Ion Channel Inhibition
Sodium Channels (INa)InhibitionSlows the rapid upstroke of the action potential (Phase 0), reducing conduction velocity.
Calcium Channels (ICa,L)InhibitionShortens the plateau phase of the action potential (Phase 2).
Potassium Channels (IKr, IKs)InhibitionProlongs the repolarization phase of the action potential (Phase 3).
Action Potential Parameters
Action Potential Duration (APD)ProlongationA key effect contributing to the increase in the refractory period.
Monophasic Action Potential Duration at 90% Repolarization (MAPD90)IncreasedIndicates a longer time for the cardiac cells to repolarize.[4]
Cardiac Intervals
Atrial Effective Refractory Period (AERP)IncreasedReduces the ability of the atria to respond to rapid, ectopic stimuli.[3]
Stimulus-to-Atrium (St-A) IntervalIncreasedSuggests a slowing of conduction within the atria.[3][4]
Atrium-to-His (A-H) IntervalIncreasedIndicates a slowing of conduction through the atrioventricular (AV) node.[3]
QT IntervalIncreasedA surface ECG manifestation of prolonged ventricular repolarization.[3][4]
Heart Rate
Heart RateDose-dependent decreaseLikely due to effects on the sinoatrial node and AV conduction.[3][4]
Experimental Protocols (Inferred)

Detailed preclinical experimental protocols for this compound are not publicly available. However, based on standard industry practices for the preclinical evaluation of antiarrhythmic drugs, the following methodologies are likely to have been employed.

3.1.1. In Vitro Ion Channel Electrophysiology (Patch-Clamp)

  • Objective: To determine the inhibitory effects of this compound on specific cardiac ion channels.

  • Methodology:

    • Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably transfected with the genes encoding the desired human cardiac ion channels (e.g., hNav1.5 for sodium channels, hCav1.2 for L-type calcium channels, and hERG for the rapid delayed rectifier potassium current, IKr).

    • Technique: Whole-cell patch-clamp electrophysiology.

    • Procedure: Cells are voltage-clamped, and specific voltage protocols are applied to elicit the ionic currents of interest. This compound is then perfused at various concentrations to determine the concentration-response relationship and calculate the IC50 value (the concentration at which 50% of the current is inhibited).

3.1.2. In Vivo Animal Electrophysiology

  • Objective: To assess the effects of this compound on cardiac electrophysiological parameters in a whole-animal model.

  • Methodology:

    • Animal Models: Commonly used models for arrhythmia research include canines, swine, or rabbits.

    • Technique: In vivo electrophysiological study.

    • Procedure: Animals are anesthetized, and multipolar electrode catheters are inserted into the heart via peripheral vessels. Programmed electrical stimulation is used to measure baseline cardiac intervals (e.g., A-H, H-V intervals), refractory periods (e.g., AERP, VERP), and the inducibility of arrhythmias. This compound is then administered intravenously or orally, and the electrophysiological measurements are repeated.

The following diagram illustrates a typical workflow for the preclinical and clinical development of an antiarrhythmic drug like this compound.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development invitro In Vitro Studies (Ion Channel Assays) invivo In Vivo Animal Studies (Efficacy & Safety) invitro->invivo phase1 Phase I (Safety & Pharmacokinetics) invivo->phase1 phase2 Phase II (Efficacy & Dose-Ranging) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 approval Regulatory Approval phase3->approval

Drug Development Workflow for this compound.

Clinical Electrophysiological Profile

The clinical electrophysiological effects of this compound have been investigated in patients with paroxysmal atrial fibrillation, most notably in the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial and a preliminary proof-of-concept study.[3][5]

PASCAL Clinical Trial
  • Objective: To evaluate the safety and efficacy of three different doses of this compound in reducing atrial fibrillation burden.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients with paroxysmal atrial fibrillation and an implanted dual-chamber pacemaker capable of monitoring and storing data on atrial tachyarrhythmia burden.

  • Treatment Arms:

    • Placebo

    • This compound 200 mg twice daily

    • This compound 400 mg twice daily

    • This compound 600 mg twice daily

  • Primary Endpoint: Percent change from baseline in atrial fibrillation burden over a 12-week treatment period.

Clinical Efficacy

The PASCAL trial demonstrated a dose-dependent reduction in atrial fibrillation burden with this compound treatment.[5]

Treatment GroupMedian Reduction in AF Burden vs. Placebop-value
200 mg BIDNot statistically significant-
400 mg BID54%0.01
600 mg BID74%0.001

A preliminary study in a small number of patients also showed a significant reduction in AF burden with doses up to 800 mg twice daily.[3]

The following diagram illustrates the dose-response relationship of this compound on the reduction of atrial fibrillation burden as observed in clinical trials.

Dose This compound Dose (mg BID) Effect Reduction in AF Burden (%) D200 200 E200 ~10% (NS) D200->E200 Leads to D400 400 E400 54% D400->E400 Leads to D600 600 E600 74% D600->E600 Leads to

Dose-Response of Budiodarone on AF Burden.

Conclusion

This compound is a novel antiarrhythmic agent with a multi-channel blocking mechanism of action, similar to amiodarone. Preclinical data, although not extensively published, indicate that it inhibits sodium, potassium, and calcium channels, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period. Clinical trials have demonstrated its efficacy in reducing atrial fibrillation burden in a dose-dependent manner. Its significantly shorter half-life compared to amiodarone suggests a potential for an improved safety and tolerability profile. Further clinical development and research will be crucial to fully elucidate the therapeutic potential of this compound in the management of atrial fibrillation.

References

In Vitro Characterization of Budiodarone Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone Tartrate (also known as ATI-2042) is a promising antiarrhythmic agent developed as an analog of amiodarone. Its primary therapeutic action lies in the modulation of cardiac ion channels to correct arrhythmias. A key distinguishing feature of Budiodarone is its significantly shorter half-life of approximately 7 hours compared to the 35 to 68 days of amiodarone, which suggests a potentially improved safety profile with reduced tissue accumulation and adverse effects.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its known electrophysiological effects, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. While specific quantitative data such as IC50 values for ion channel inhibition are not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development.

Mechanism of Action and Electrophysiological Effects

Budiodarone is classified as a Vaughan-Williams Class III antiarrhythmic agent, though it exhibits properties of multiple classes.[2] Its primary mechanism of action involves the balanced blockade of several key cardiac ion channels, leading to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiomyocytes.[1] This modulation of cardiac electrophysiology helps to suppress and prevent arrhythmias.

Ion Channel Interactions

Budiodarone's multi-channel blocking activity is central to its antiarrhythmic effect:

  • Potassium Channels (K+): By inhibiting potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr) encoded by the hERG gene, Budiodarone delays the repolarization phase of the action potential. This leads to a longer refractory period, making the cardiomyocytes less susceptible to premature re-excitation.[1]

  • Sodium Channels (Na+): Budiodarone blocks sodium channels, which reduces the influx of sodium ions during the depolarization phase of the action potential. This action can slow the conduction velocity in cardiac tissue.[1]

  • Calcium Channels (Ca2+): The blockade of L-type calcium channels by Budiodarone reduces the influx of calcium into cardiomyocytes. This can decrease the force of contraction and also contributes to the prolongation of the action potential.[1]

Effects on Cardiac Action Potential

The integrated effect of Budiodarone on these ion channels results in characteristic changes to the cardiac action potential:

  • Prolongation of Action Potential Duration (APD): The dominant effect of Budiodarone is the prolongation of the APD, a hallmark of Class III antiarrhythmic agents. This is primarily due to the inhibition of potassium efflux.

  • Increased Effective Refractory Period (ERP): By extending the duration of the action potential, Budiodarone increases the period during which the cardiomyocyte is refractory to new stimuli, thereby preventing re-entrant arrhythmias.

  • Dose-Dependent Decrease in Heart Rate: In vitro and in vivo studies have indicated that Budiodarone can cause a dose-dependent decrease in heart rate.[3]

The following table summarizes the qualitative in vitro electrophysiological effects of this compound based on available literature. It is important to note that specific concentration-response data and IC50 values are not publicly available and are likely proprietary information of the manufacturer, ARYx Therapeutics.[3]

ParameterEffect of this compoundPrimary Ion Channel(s) InvolvedReference
Ion Channel Currents
Rapid delayed rectifier K+ current (IKr / hERG)InhibitionK+ Channels[1]
Inward Na+ current (INa / Nav1.5)InhibitionNa+ Channels[1]
L-type Ca2+ current (ICa,L / Cav1.2)InhibitionCa2+ Channels[1]
Action Potential Parameters
Action Potential Duration (APD)IncreasedK+, Ca2+ Channels[3]
Effective Refractory Period (ERP)IncreasedK+, Na+, Ca2+ Channels[1]
Atrial RefractorinessIncreasedK+, Na+, Ca2+ Channels[3]
Heart Rate
Spontaneous Beating RateDecreased (Dose-dependent)Multiple Channels[3]

Experimental Protocols for In Vitro Characterization

The following sections detail standardized experimental protocols that are fundamental for the in vitro characterization of multi-ion channel blocking drugs like this compound.

Patch-Clamp Electrophysiology for Ion Channel Inhibition

Objective: To determine the inhibitory effect of this compound on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably transfected with the gene encoding the human cardiac ion channel of interest (e.g., KCNH2 for hERG, SCN5A for Nav1.5, CACNA1C for Cav1.2). Culture cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • Cell Preparation: On the day of the experiment, dissociate cells using a non-enzymatic solution to obtain a single-cell suspension.

  • Electrophysiological Recording:

    • Utilize the whole-cell patch-clamp technique.

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.

    • Maintain cells in an external solution specific for the ion channel being studied.

    • Apply specific voltage-clamp protocols to elicit the ionic current of interest. For example:

      • hERG (IKr): A depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current.

      • Nav1.5 (INa): A series of depolarizing steps from a holding potential of -100 mV to elicit the fast-inactivating inward sodium current.

      • Cav1.2 (ICa,L): Depolarizing steps from a holding potential of -80 mV (with a prepulse to inactivate sodium channels) to elicit the sustained inward calcium current.

  • Drug Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. Apply a range of concentrations to the cells to generate a concentration-response curve.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the drug. Calculate the percentage of current inhibition for each concentration. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Action Potential Duration (APD) Measurement in Isolated Cardiomyocytes

Objective: To assess the effect of this compound on the action potential duration and other action potential parameters in native cardiac cells.

Methodology:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from adult animal hearts (e.g., guinea pig, rabbit, or rat) using enzymatic digestion with collagenase and protease.

  • Electrophysiological Recording:

    • Use the whole-cell current-clamp technique.

    • Perfuse the isolated cardiomyocytes with a Tyrode's solution.

    • Elicit action potentials by applying brief suprathreshold current injections through the patch pipette at a constant frequency (e.g., 1 Hz).

  • Drug Application: After obtaining a stable baseline recording of action potentials, perfuse the cell with different concentrations of this compound.

  • Data Analysis: Measure various action potential parameters before and after drug application, including:

    • Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).

    • Resting Membrane Potential (RMP).

    • Action Potential Amplitude (APA).

    • Maximum upstroke velocity (dV/dtmax).

    • Calculate the percentage change in these parameters at each drug concentration.

Visualizations

Signaling Pathway of this compound

Budiodarone_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Budiodarone Budiodarone Tartrate K_channel K+ Channels (e.g., hERG) Budiodarone->K_channel Inhibition Na_channel Na+ Channels (e.g., Nav1.5) Budiodarone->Na_channel Inhibition Ca_channel Ca2+ Channels (e.g., Cav1.2) Budiodarone->Ca_channel Inhibition APD ↑ Action Potential Duration (APD) K_channel->APD Conduction ↓ Conduction Velocity Na_channel->Conduction Ca_channel->APD Contractility ↓ Contractility Ca_channel->Contractility ERP ↑ Effective Refractory Period (ERP) APD->ERP Therapeutic_Effect Antiarrhythmic Effect ERP->Therapeutic_Effect Conduction->Therapeutic_Effect

Caption: Mechanism of action of this compound.

Experimental Workflow for Ion Channel Characterization

Ion_Channel_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug Drug Application cluster_analysis Data Analysis Cell_Culture Cell Culture (Transfected Cell Line) Cell_Dissociation Cell Dissociation Cell_Culture->Cell_Dissociation Patch_Clamp Whole-Cell Patch-Clamp Cell_Dissociation->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Record_Current Record Baseline Current Voltage_Protocol->Record_Current Apply_Budiodarone Apply Budiodarone (Concentration Range) Record_Current->Apply_Budiodarone Record_Inhibited_Current Record Inhibited Current Apply_Budiodarone->Record_Inhibited_Current Calculate_Inhibition Calculate % Inhibition Record_Inhibited_Current->Calculate_Inhibition Concentration_Response Generate Concentration- Response Curve Calculate_Inhibition->Concentration_Response IC50 Determine IC50 Concentration_Response->IC50

Caption: Workflow for ion channel inhibition assay.

Experimental Workflow for Action Potential Duration Assay

APD_Workflow cluster_prep_apd Preparation cluster_recording_apd Recording cluster_drug_apd Drug Application cluster_analysis_apd Data Analysis Isolate_Cardiomyocytes Isolate Primary Cardiomyocytes Current_Clamp Whole-Cell Current-Clamp Isolate_Cardiomyocytes->Current_Clamp Elicit_APs Elicit Action Potentials (e.g., 1 Hz) Current_Clamp->Elicit_APs Record_Baseline_APs Record Baseline APs Elicit_APs->Record_Baseline_APs Apply_Budiodarone_APD Apply Budiodarone (Concentration Range) Record_Baseline_APs->Apply_Budiodarone_APD Record_Treated_APs Record APs with Drug Apply_Budiodarone_APD->Record_Treated_APs Measure_Parameters Measure APD50, APD90, RMP, etc. Record_Treated_APs->Measure_Parameters Calculate_Change Calculate % Change from Baseline Measure_Parameters->Calculate_Change Concentration_Effect Plot Concentration-Effect Relationship Calculate_Change->Concentration_Effect

Caption: Workflow for action potential duration assay.

References

Unveiling the Cardiac Cellular Targets of Budiodarone Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone Tartrate (formerly ATI-2042) is a promising antiarrhythmic agent designed as an analog of amiodarone. Its primary distinction lies in a structural modification—a sec-butyl acetate side chain on the benzofuran moiety—that facilitates rapid metabolism by tissue esterases. This results in a significantly shorter half-life of approximately 7 hours compared to the 35–68 days of amiodarone, potentially reducing the incidence of severe side effects associated with long-term tissue accumulation.[1][2] This technical guide delineates the known molecular targets of this compound within cardiac cells, based on available preclinical and clinical data. While specific quantitative binding affinities and inhibitory concentrations are not widely published, this document outlines the established mechanisms of action and the standard experimental protocols used to characterize such a compound.

Core Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects primarily through the blockade of multiple cardiac ion channels, a characteristic it shares with its parent compound, amiodarone.[1][3] This multi-channel inhibition leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP) in atrial and ventricular myocytes, key factors in preventing and terminating arrhythmias.[1]

Molecular Targets in Cardiac Myocytes

The principal molecular targets of this compound in cardiac cells are:

  • Potassium Channels: Inhibition of potassium efflux during repolarization is a key mechanism for prolonging the action potential duration.

  • Sodium Channels: Blockade of the influx of sodium ions slows the rapid depolarization phase of the action potential.

  • Calcium Channels: Inhibition of calcium influx can reduce cardiac contractility and may contribute to the antiarrhythmic effect.[1][3]

Preclinical studies in animal models have demonstrated that the inhibitory effects of Budiodarone on these channels are comparable to those of amiodarone.[3]

Quantitative Analysis of Molecular Interactions

While direct IC50 and Ki values for this compound are not publicly available in the reviewed literature, the following tables outline the expected targets and the typical quantitative data that would be generated to characterize its activity.

Table 1: Ion Channel Inhibition Profile

Target Ion ChannelSubtype(s)Expected EffectTypical Quantitative Metric
Potassium ChannelshERG (IKr), KvLQT1/minK (IKs), etc.Prolongation of APDIC50 (concentration for 50% inhibition)
Sodium ChannelsNav1.5Slowing of upstroke velocityIC50 (for tonic and use-dependent block)
Calcium ChannelsL-type (Cav1.2)Reduced plateau phase amplitudeIC50

Table 2: Adrenergic Receptor Antagonism Profile

Target ReceptorSubtype(s)Expected EffectTypical Quantitative Metric
Alpha-Adrenergic Receptorsα1, α2Antagonism of sympathetic stimulationKi (inhibition constant)
Beta-Adrenergic Receptorsβ1, β2Negative chronotropic and inotropic effectsKi

Signaling Pathways and Electrophysiological Effects

The multi-target action of this compound culminates in a complex modulation of cardiac electrophysiology, ultimately leading to the suppression of arrhythmias. The following diagram illustrates the primary signaling pathways affected by the drug.

cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Consequences cluster_outcome Therapeutic Outcome Budiodarone This compound K_channel Potassium Channels (e.g., hERG) Budiodarone->K_channel Inhibition Na_channel Sodium Channels (e.g., Nav1.5) Budiodarone->Na_channel Inhibition Ca_channel Calcium Channels (L-type) Budiodarone->Ca_channel Inhibition Adrenergic_receptors Adrenergic Receptors (α and β) Budiodarone->Adrenergic_receptors Antagonism APD_prolongation Action Potential Duration Prolongation K_channel->APD_prolongation Reduced_excitability Reduced Myocyte Excitability Na_channel->Reduced_excitability Ca_channel->APD_prolongation Sympathetic_blockade Reduced Sympathetic Tone Adrenergic_receptors->Sympathetic_blockade ERP_increase Effective Refractory Period Increase APD_prolongation->ERP_increase Antiarrhythmic_effect Suppression of Arrhythmias ERP_increase->Antiarrhythmic_effect Reduced_excitability->Antiarrhythmic_effect Sympathetic_blockade->Antiarrhythmic_effect

Caption: Signaling pathway of this compound in cardiac cells.

Experimental Protocols

The characterization of a multi-ion channel blocking drug like this compound involves a series of well-defined in vitro experiments.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

This technique is the gold standard for assessing the effects of a compound on ion channel function.

Objective: To determine the concentration-dependent inhibition of specific cardiac ion currents (e.g., IKr, IKs, INa, ICa,L) by this compound and to calculate the IC50 values.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human cardiac ion channel of interest (e.g., hERG, Nav1.5, Cav1.2) are cultured. Alternatively, isolated primary cardiomyocytes from animal models can be used.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

    • Glass micropipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution and form a high-resistance (gigaohm) seal with the cell membrane.

    • The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the ionic current of interest. For example, a depolarizing step protocol is used to activate voltage-gated sodium and calcium channels, while specific repolarizing protocols are used for potassium channels.

  • Drug Application: this compound is applied at increasing concentrations to the extracellular solution perfusing the cell.

  • Data Analysis: The peak current amplitude is measured before and after drug application at each concentration. A concentration-response curve is generated, and the data are fitted to the Hill equation to determine the IC50 value.

cluster_workflow Patch-Clamp Experimental Workflow Cell_prep Cell Preparation (e.g., HEK-293 with hERG) Giga_seal Gigaohm Seal Formation Cell_prep->Giga_seal Whole_cell Whole-Cell Configuration Giga_seal->Whole_cell Voltage_protocol Apply Voltage Protocol Whole_cell->Voltage_protocol Baseline_recording Record Baseline Current Voltage_protocol->Baseline_recording Drug_application Apply this compound (Increasing Concentrations) Baseline_recording->Drug_application Post_drug_recording Record Post-Drug Current Drug_application->Post_drug_recording Data_analysis Data Analysis (IC50 Calculation) Post_drug_recording->Data_analysis

Caption: Workflow for patch-clamp electrophysiology experiments.

Radioligand Binding Assays for Adrenergic Receptor Affinity

This method is used to determine the binding affinity of a compound to its receptor targets.

Objective: To determine the inhibition constant (Ki) of this compound for alpha- and beta-adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the adrenergic receptor subtype of interest (e.g., β1, β2, α1).

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-propranolol for β receptors) with known high affinity for the receptor is used.

    • Increasing concentrations of unlabeled this compound (the competitor) are added to the reaction mixture containing the membranes and the radioligand.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the free radioligand by rapid filtration.

  • Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 value is determined, and the Ki is calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Membrane_prep Membrane Preparation (with Adrenergic Receptors) Incubation Incubation: Membranes + Radioligand + this compound Membrane_prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis

Caption: Workflow for radioligand binding assays.

Conclusion

This compound is a rationally designed antiarrhythmic drug that retains the multi-ion channel blocking and anti-adrenergic properties of amiodarone while possessing a more favorable pharmacokinetic profile. Its molecular targets in cardiac cells are primarily the voltage-gated potassium, sodium, and calcium channels, as well as alpha- and beta-adrenergic receptors. While specific quantitative data on its binding affinities and inhibitory concentrations are not extensively published, the established experimental protocols of whole-cell patch-clamp electrophysiology and radioligand binding assays provide a robust framework for the detailed characterization of its interactions with these molecular targets. Further public dissemination of preclinical pharmacological data will be crucial for a more complete understanding of its mechanism of action and for guiding its clinical development and application.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Quantification of Budiodarone Tartrate using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound, a chemical analogue of amiodarone, is an investigational antiarrhythmic agent.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of pharmaceutical compounds.[3][4] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms. The methodology is adapted from established and validated methods for the structurally similar compound, amiodarone.[4][5][6]

Principle

The method utilizes reversed-phase chromatography to separate Budiodarone from potential impurities and degradation products. A C18 stationary phase is employed with a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is detected and quantified by a UV detector at a specific wavelength.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 240 nm
Run Time 10 minutes

2. Reagent and Sample Preparation

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 3.0 with phosphoric acid.[7]

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 50:50 volume ratio. Degas the mobile phase by sonication or vacuum filtration before use.[7]

  • Diluent: Use the mobile phase as the diluent for standard and sample preparations.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL.

  • Sample Preparation (for dosage forms):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

    • Dilute the filtered solution with the diluent to a final concentration within the calibration range.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Method Validation Summary

The described method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on similar validated methods for amiodarone.[4][5]

ParameterExpected Result
Linearity (Concentration Range) 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.002 µg/mL
Limit of Quantification (LOQ) ~0.006 µg/mL

Visualizations

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Standard Stock & Working Solutions Injection Inject Standard and Sample Solutions Standard_Prep->Injection Sample_Prep Prepare Sample Solution from Dosage Form Sample_Prep->Injection HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Chromatographic_Conditions Set Chromatographic Conditions (Mobile Phase, Flow Rate, Wavelength) Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification Report Generate Report Quantification->Report HPLC_System_Logic Mobile_Phase Mobile Phase Reservoir Pump HPLC Pump Mobile_Phase->Pump solvent flow Injector Autosampler/Injector Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column sample injection Detector UV-Vis Detector Column->Detector eluent Data_System Data Acquisition System Detector->Data_System signal Waste Waste Detector->Waste

References

Application Notes and Protocols: Cell-Based Assay Development for Budiodarone Tartrate Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone Tartrate (also known as ATI-2042) is a chemical analog of amiodarone, a potent antiarrhythmic agent.[1][2] Like amiodarone, Budiodarone is a multi-ion channel blocker, exhibiting inhibitory effects on potassium, sodium, and calcium channels, which are critical for maintaining normal cardiac rhythm.[1][3][4] This multi-channel blockade contributes to its antiarrhythmic properties by prolonging the cardiac action potential and refractory period.[4] A key advantage of Budiodarone is its shorter half-life compared to amiodarone (approximately 7 hours versus 35-68 days), which may lead to a more favorable safety profile with fewer adverse effects.[1][4]

The development of robust and reliable cell-based assays is crucial for the preclinical screening and characterization of this compound and other novel antiarrhythmic compounds. These assays provide valuable insights into a compound's mechanism of action, potency, and potential cardiotoxicity. This document provides detailed protocols for two key cell-based assays for screening this compound: a hERG potassium channel inhibition assay and a cell viability assay.

Principle of the Assays

The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a potassium ion channel (Kv11.1) that plays a critical role in cardiac repolarization.[5][6] Inhibition of the hERG channel is a primary concern in drug development due to the risk of drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias.[5] Therefore, screening compounds for hERG channel activity is a vital step in drug discovery.

Cell viability assays are essential for assessing the general cytotoxicity of a compound.[7] By measuring cellular metabolic activity or membrane integrity, these assays can determine the concentration at which a compound exhibits toxic effects on cells, providing a therapeutic window when compared to its desired pharmacological activity.

Data Presentation

The following tables summarize the expected inhibitory concentrations (IC50) of this compound on key cardiac ion channels, with amiodarone included for comparison. As specific IC50 values for this compound from standardized in vitro assays are not widely published, the data is presented based on its known comparable electrophysiological activity to amiodarone.[8]

Table 1: Comparative IC50 Values for hERG Potassium Channel Inhibition

CompoundCell LineAssay TypeReported IC50 (µM)
This compoundHEK293-hERGAutomated Patch ClampComparable to Amiodarone
AmiodaroneHEK293-hERGAutomated Patch Clamp~1-10

Table 2: Comparative IC50 Values for Cardiac Sodium (Nav1.5) and Calcium (Cav1.2) Channel Inhibition

CompoundTarget ChannelCell LineAssay TypeReported IC50 (µM)
This compoundNav1.5HEK293-Nav1.5Automated Patch ClampComparable to Amiodarone
AmiodaroneNav1.5HEK293-Nav1.5Automated Patch Clamp~10-100
This compoundCav1.2HEK293-Cav1.2Automated Patch ClampComparable to Amiodarone
AmiodaroneCav1.2HEK293-Cav1.2Automated Patch Clamp~5-50

Mandatory Visualization

Signaling Pathway of this compound in a Cardiomyocyte

cluster_AP Cardiac Action Potential phase0 Phase 0 (Depolarization) phase1 Phase 1 (Early Repolarization) Kto Kto (Potassium Channel) phase2 Phase 2 (Plateau) Cav Cav1.2 (Calcium Channel) phase3 Phase 3 (Repolarization) hERG hERG (Potassium Channel) phase4 Phase 4 (Resting Potential) Nav Nav1.5 (Sodium Channel) Nav->phase0 Initiates Kto->phase1 Mediates Cav->phase2 Maintains hERG->phase3 Mediates Budiodarone Budiodarone Tartrate Budiodarone->Nav Inhibits Budiodarone->Cav Inhibits Budiodarone->hERG Inhibits

Caption: this compound's multi-channel blockade prolongs the cardiac action potential.

Experimental Workflow for this compound Screening

cluster_assays Cell-Based Assays start Start: Compound (this compound) prep Prepare Stock Solution (e.g., in DMSO) start->prep serial_dilution Perform Serial Dilutions prep->serial_dilution hERG_assay hERG Inhibition Assay (e.g., Thallium Influx) serial_dilution->hERG_assay viability_assay Cell Viability Assay (e.g., MTT or CellTiter-Glo) serial_dilution->viability_assay data_analysis Data Analysis (IC50/CC50 Determination) hERG_assay->data_analysis viability_assay->data_analysis results Results Interpretation (Therapeutic Index) data_analysis->results end End: Characterized Compound Profile results->end

References

Application Notes and Protocols for Budiodarone Tartrate Testing in Animal Models of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical methodologies for evaluating the efficacy and safety of Budiodarone Tartrate in animal models of atrial fibrillation (AF). The protocols described herein are based on established models and can be adapted for the specific investigation of this compound.

Introduction to this compound

Budiodarone (also known as ATI-2042) is a chemical analog of amiodarone, developed to retain the potent antiarrhythmic properties of its parent compound while offering an improved safety profile due to its shorter half-life. Like amiodarone, budiodarone is a multi-ion channel blocker, affecting sodium, potassium, and calcium channels, which contributes to its broad-spectrum antiarrhythmic activity. Preclinical and clinical studies have suggested its potential in reducing the burden of atrial fibrillation.

Animal Models of Atrial Fibrillation

The selection of an appropriate animal model is critical for the preclinical evaluation of antiarrhythmic drugs. Both large and small animal models are utilized, each with distinct advantages and limitations. Large animal models, such as canines, ovine, and porcine, offer cardiovascular physiology more analogous to humans, making them suitable for translational research. Rodent models are valuable for genetic manipulation and high-throughput screening.

Commonly employed AF models include:

  • Rapid Atrial Pacing (RAP): This is a widely used technique to induce atrial remodeling and sustained AF.[1]

  • Heart Failure-Induced AF: In this model, ventricular dysfunction leads to atrial structural and electrical remodeling, predisposing the atria to fibrillation.[2]

  • Cholinergic-Induced AF: Stimulation of the vagus nerve or administration of cholinergic agonists can acutely induce AF.[3]

Efficacy and Safety Evaluation

The preclinical assessment of this compound should encompass both efficacy and safety endpoints.

Efficacy endpoints may include:

  • Reduction in the inducibility and duration of AF episodes.

  • Changes in atrial effective refractory period (AERP).

  • Alterations in electrophysiological parameters such as P-wave duration and atrial conduction velocity.

Safety and toxicology studies are essential to identify potential adverse effects. Key considerations include:

  • Cardiovascular safety pharmacology to assess effects on blood pressure, heart rate, and ventricular electrophysiology.

  • General toxicology studies to evaluate effects on major organs.

  • Specific attention should be paid to potential off-target effects, as have been noted with amiodarone.

Data Presentation

Quantitative data from preclinical studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups and different experimental models.

Table 1: Exemplar Electrophysiological and Antiarrhythmic Efficacy of this compound in a Canine Rapid Atrial Pacing Model

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
AF Inducibility (%) 95 ± 560 ± 1030 ± 8**
Mean AF Duration (s) 350 ± 60150 ± 4550 ± 20
Atrial Effective Refractory Period (AERP) (ms) 130 ± 10155 ± 12*175 ± 15
Atrial Conduction Velocity (cm/s) 80 ± 870 ± 760 ± 6
Mean Arterial Pressure (mmHg) 100 ± 1095 ± 890 ± 10
Heart Rate (bpm) 120 ± 15110 ± 12100 ± 10

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± standard deviation. Dosages would need to be determined in dose-ranging studies.

Table 2: Exemplar Safety and Toxicology Profile of this compound in a 28-Day Canine Study

ParameterVehicle ControlThis compound (10 mg/kg/day)This compound (30 mg/kg/day)
Body Weight Change (%) +5 ± 2+4 ± 3+1 ± 4
QTc Interval (ms) 400 ± 20410 ± 22430 ± 25
ALT (U/L) 40 ± 1045 ± 1260 ± 15
AST (U/L) 35 ± 840 ± 1055 ± 12
Thyroxine (T4) (µg/dL) 2.5 ± 0.52.3 ± 0.61.8 ± 0.4
Histopathology (Liver) NormalMinimal centrilobular hypertrophyMild centrilobular hypertrophy and vacuolation
Histopathology (Thyroid) NormalNormalFollicular cell hypertrophy

*p < 0.05 vs. Vehicle Control. Data are presented as mean ± standard deviation. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Experimental Protocols

Protocol 1: Rapid Atrial Pacing-Induced Atrial Fibrillation in a Canine Model

This protocol is adapted from established methods for inducing AF in canines through rapid atrial pacing.[1][4]

1. Animal Preparation:

  • Adult mongrel dogs of either sex (15-25 kg) are used.
  • Animals are anesthetized with an appropriate agent (e.g., morphine-chloralose) to maintain stable hemodynamics and autonomic tone.[5]
  • Surface ECG leads are placed to monitor cardiac rhythm.
  • A femoral artery is cannulated for blood pressure monitoring, and a femoral vein is cannulated for drug administration.

2. Electrophysiological Study:

  • A multipolar electrode catheter is advanced to the right atrium via the jugular vein for pacing and recording.
  • Baseline electrophysiological parameters are recorded, including sinus cycle length, P-wave duration, PR interval, QRS duration, QT interval, and AERP at various cycle lengths.

3. Induction of Atrial Fibrillation:

  • A rapid atrial pacing protocol is initiated (e.g., 400 bpm for 6 weeks for a chronic model, or a shorter duration for an acute model).[1]
  • AF is induced by burst pacing (e.g., 40 Hz for 20 minutes) with or without phenylephrine infusion (2 µg/kg/min) to increase vagal tone.[5]
  • Sustained AF is defined as AF lasting for a predetermined duration (e.g., >15 minutes) after cessation of pacing.[1]

4. This compound Administration:

  • A loading dose of this compound (or vehicle) is administered intravenously. As a starting point, dosages similar to amiodarone can be considered (e.g., loading dose of 10-15 mg/kg).[6][7]
  • This is followed by a continuous infusion or intermittent boluses.
  • The efficacy of this compound is assessed by its ability to terminate ongoing AF or prevent its re-induction.

5. Data Analysis:

  • Changes in AF duration, AERP, and other electrophysiological parameters are compared between baseline, post-pacing, and post-drug administration.
  • Statistical analysis is performed using appropriate methods (e.g., t-test, ANOVA).

Protocol 2: Heart Failure-Induced Atrial Fibrillation in an Ovine Model

This protocol is based on the induction of heart failure in sheep, which subsequently leads to a substrate for AF.[2][8]

1. Animal Preparation and Instrumentation:

  • Adult sheep of either sex (40-60 kg) are used.
  • Under general anesthesia and sterile conditions, a pacemaker is implanted.
  • A pacing lead is positioned in the right ventricle.

2. Induction of Heart Failure:

  • Rapid ventricular pacing (e.g., 180-220 bpm) is initiated and maintained for several weeks (e.g., 6 weeks).[2]
  • The development of heart failure is monitored by echocardiography (e.g., left ventricular ejection fraction, atrial size).

3. In Vivo Electrophysiological Study:

  • After the development of heart failure, a terminal electrophysiological study is performed under anesthesia.
  • A multipolar catheter is placed in the right atrium.
  • Baseline AF inducibility and electrophysiological parameters are assessed.

4. This compound Testing:

  • This compound or vehicle is administered intravenously.
  • The effects on AF inducibility, duration, and atrial electrophysiology are evaluated as described in Protocol 1.

Protocol 3: Preclinical Safety and Toxicology Assessment

This protocol outlines a general approach for evaluating the safety of this compound in a rodent or non-rodent species.

1. Animal Model:

  • Sprague-Dawley rats and Beagle dogs are commonly used species for toxicology studies.

2. Study Design:

  • A dose-ranging study is first conducted to determine appropriate dose levels.
  • A sub-chronic (e.g., 28-day) or chronic (e.g., 90-day) study is then performed with at least three dose levels of this compound and a vehicle control group.
  • The drug is administered daily via the intended clinical route (e.g., oral gavage).

3. In-Life Monitoring:

  • Daily clinical observations, weekly body weight and food consumption measurements are recorded.
  • Periodic ophthalmic examinations and electrocardiograms are performed.

4. Clinical Pathology:

  • Blood samples are collected at specified intervals for hematology and clinical chemistry analysis (including liver and thyroid function tests).
  • Urine samples are collected for urinalysis.

5. Terminal Procedures:

  • At the end of the study, animals are euthanized, and a full necropsy is performed.
  • Organ weights are recorded.
  • A comprehensive list of tissues is collected and preserved for histopathological examination.

Visualizations

This compound Mechanism of Action

Budiodarone_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome Na_channel Fast Na+ Channel (INa) Conduction_slowing Conduction Slowing Na_channel->Conduction_slowing Ca_channel L-type Ca2+ Channel (ICa,L) AP_prolongation Action Potential Duration Prolongation Ca_channel->AP_prolongation K_channel Delayed Rectifier K+ Channel (IKr, IKs) K_channel->AP_prolongation Budiodarone Budiodarone Tartrate Budiodarone->Na_channel Inhibition Budiodarone->Ca_channel Inhibition Budiodarone->K_channel Inhibition ERP_increase Effective Refractory Period Increase AP_prolongation->ERP_increase AF_suppression Suppression of Atrial Fibrillation ERP_increase->AF_suppression Conduction_slowing->AF_suppression

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Efficacy Testing

Efficacy_Workflow cluster_model Animal Model Selection Canine Canine AF_Induction AF Induction (e.g., Rapid Atrial Pacing) Canine->AF_Induction Ovine Ovine Ovine->AF_Induction Porcine Porcine Porcine->AF_Induction Baseline_EP Baseline Electrophysiology (AERP, Conduction, AF Duration) AF_Induction->Baseline_EP Drug_Admin This compound Administration Baseline_EP->Drug_Admin Post_Drug_EP Post-Drug Electrophysiology (AERP, Conduction, AF Duration) Drug_Admin->Post_Drug_EP Data_Analysis Data Analysis and Comparison Post_Drug_EP->Data_Analysis Efficacy_Conclusion Conclusion on Efficacy Data_Analysis->Efficacy_Conclusion

Caption: Workflow for efficacy testing.

Logical Relationship for Safety and Toxicology Assessment

Safety_Toxicology Dose_Ranging Dose-Ranging Study Chronic_Study Sub-chronic/Chronic Toxicity Study Dose_Ranging->Chronic_Study In_Life In-Life Monitoring (Clinical Signs, ECG, Body Weight) Chronic_Study->In_Life Clinical_Pathology Clinical Pathology (Hematology, Chemistry) Chronic_Study->Clinical_Pathology Histopathology Terminal Necropsy and Histopathology Chronic_Study->Histopathology Safety_Profile Determination of Safety Profile In_Life->Safety_Profile Clinical_Pathology->Safety_Profile Histopathology->Safety_Profile

Caption: Safety and toxicology assessment workflow.

References

Application Notes and Protocols for Preclinical Administration of Budiodarone Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the administration of Budiodarone Tartrate in preclinical toxicology studies. This document is intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible study outcomes.

Introduction

Budiodarone (also known as ATI-2042) is a chemical analog of amiodarone, developed as an antiarrhythmic agent.[1][2] Structurally, it differs from amiodarone by the presence of a sec-butyl acetate side chain on the benzofuran moiety.[1][2] This modification results in a significantly shorter half-life of approximately 7 hours, compared to the 35-68 days of amiodarone, which may reduce the incidence of adverse effects associated with long-term tissue accumulation.[1][2] Budiodarone exhibits a multi-ion channel blocking activity, affecting potassium, sodium, and calcium channels, which is central to its antiarrhythmic properties.[1][3]

Preclinical toxicology studies are a critical step in the drug development process to establish the safety profile of a new chemical entity like this compound. These studies help determine the No-Observed-Adverse-Effect Level (NOAEL) and potential target organs for toxicity. While specific quantitative preclinical toxicology data such as LD50 for this compound is not widely published, this document provides protocols for its administration based on its physicochemical properties and general practices in toxicology.

Quantitative Data Summary

Specific preclinical toxicology data for this compound, such as LD50 and NOAEL values, are not publicly available in the reviewed literature. However, for context, the acute toxicity of its parent compound, amiodarone, is provided below. It is important to note that these values are for amiodarone and may not be representative of this compound's toxicological profile.

Table 1: Acute Toxicity Data for Amiodarone (Parent Compound)

SpeciesRoute of AdministrationLD50 Value
MouseOral> 3000 mg/kg
RatOral> 3000 mg/kg
RatIntravenous135 - 150 mg/kg
DogOral> 5000 mg/kg

Data sourced from a pharmacology review of Amiodarone.[4]

Experimental Protocols

Vehicle Preparation for In Vivo Administration

The selection of an appropriate vehicle is critical for the administration of this compound in preclinical studies, particularly given its poor aqueous solubility. The following are recommended vehicle formulations for oral and parenteral routes.

3.1.1. Formulation for Oral and Intraperitoneal Administration (with PEG300 and Tween-80)

This formulation is suitable for achieving a clear solution for administration.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogenous.

    • Add 450 µL of Saline to bring the final volume to 1 mL.

    • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • It is recommended to prepare the working solution fresh on the day of use.[3]

3.1.2. Formulation for Oral and Intraperitoneal Administration (with SBE-β-CD)

This formulation utilizes a cyclodextrin to enhance solubility.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • 20% Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in Saline

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

    • Add 900 µL of 20% SBE-β-CD in Saline.

    • Mix thoroughly until a clear solution is obtained.

    • The final vehicle composition will be 10% DMSO and 90% of 20% SBE-β-CD in Saline.

    • Prepare fresh on the day of administration.[3]

3.1.3. Formulation for Oral Administration (with Corn Oil)

This suspension is suitable for oral gavage, especially for longer-term studies where the use of DMSO may be a concern.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

    • Add 900 µL of Corn oil.

    • Mix vigorously to ensure a homogenous suspension.

    • The final vehicle will be 10% DMSO in Corn oil.

    • Due to the potential for settling, ensure the suspension is well-mixed immediately before each administration. This formulation should be used with caution for studies lasting over half a month.[3]

General Toxicology Study Design

The following provides a general framework for an acute or sub-chronic toxicology study of this compound. The specific parameters should be adapted based on the study objectives.

  • Test System:

    • Species: Rat (e.g., Sprague-Dawley) and Dog (e.g., Beagle) are commonly used rodent and non-rodent species, respectively.

    • Sex: Equal numbers of male and female animals should be used.

  • Route of Administration: The intended clinical route is oral, so oral gavage is the preferred route for preclinical studies.[1] Intravenous administration can also be considered to assess acute toxicity and bioavailability.

  • Dose Levels:

    • A minimum of three dose levels (low, mid, and high) and a concurrent vehicle control group should be included.

    • Dose selection should be based on range-finding studies to establish doses that produce a toxic effect, a no-effect level, and intermediate effects.

  • Duration of Treatment:

    • Acute: Single dose administration with observation for up to 14 days.

    • Sub-chronic: Daily administration for 28 or 90 days.

  • Endpoints for Evaluation:

    • Mortality and Morbidity: Observed at least twice daily.

    • Clinical Observations: Detailed observations for signs of toxicity, including changes in skin, fur, eyes, and behavioral patterns.

    • Body Weight: Measured prior to dosing and at least weekly thereafter.

    • Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of key parameters.

    • Gross Pathology: Full necropsy of all animals at the end of the study.

    • Organ Weights: Key organs (e.g., liver, kidneys, heart, lungs, spleen) should be weighed.

    • Histopathology: Microscopic examination of organs from the control and high-dose groups.

Visualizations

Mechanism of Action on Cardiac Action Potential

The primary mechanism of action of this compound is the blockade of multiple cardiac ion channels. This leads to a prolongation of the cardiac action potential and the refractory period, which contributes to its antiarrhythmic effect.

This compound's Effect on Cardiac Action Potential cluster_0 This compound cluster_1 Ion Channel Blockade cluster_2 Effect on Cardiac Action Potential cluster_3 Therapeutic Outcome Budiodarone This compound K_Channel Potassium Channels (e.g., IKr, IKs) Budiodarone->K_Channel Inhibits Na_Channel Sodium Channels (INa) Budiodarone->Na_Channel Inhibits Ca_Channel Calcium Channels (ICa,L) Budiodarone->Ca_Channel Inhibits AP_Prolongation Action Potential Duration Prolongation K_Channel->AP_Prolongation Na_Channel->AP_Prolongation Ca_Channel->AP_Prolongation Refractory_Prolongation Effective Refractory Period Prolongation AP_Prolongation->Refractory_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect (Suppression of Arrhythmias) Refractory_Prolongation->Antiarrhythmic_Effect

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow for a Sub-chronic Oral Toxicology Study

The following diagram outlines a typical workflow for a 28-day sub-chronic oral toxicology study.

Workflow for a 28-Day Sub-chronic Oral Toxicology Study cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase (28 Days) cluster_2 Post-Dosing Phase cluster_3 Data Analysis Acclimatization Animal Acclimatization (e.g., 7 days) Randomization Randomization into Dose Groups Acclimatization->Randomization Baseline Baseline Data Collection (Body Weight, etc.) Randomization->Baseline Dosing Daily Oral Gavage (this compound or Vehicle) Baseline->Dosing Observations Daily Clinical Observations and Mortality Checks Dosing->Observations Measurements Weekly Body Weight and Food Consumption Dosing->Measurements Termination Terminal Blood Collection (Hematology & Clinical Chemistry) Dosing->Termination Necropsy Gross Necropsy and Organ Weight Measurement Termination->Necropsy Histopathology Tissue Collection and Histopathological Examination Necropsy->Histopathology Analysis Statistical Analysis and Report Generation Histopathology->Analysis

Caption: Workflow for a sub-chronic oral toxicology study.

References

Application Note: Analytical Strategies for the Identification of Budiodarone Tartrate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (also known as ATI-2042) is an antiarrhythmic agent and a chemical analog of amiodarone.[1] A key structural modification, the inclusion of a sec-butyl acetate side chain, renders Budiodarone susceptible to rapid metabolism by plasma and tissue esterases.[2][3] This results in a significantly shorter half-life of approximately 7 hours, compared to the 35-68 days observed for amiodarone, potentially reducing the adverse side effects associated with chronic amiodarone use.[1] Understanding the metabolic fate of Budiodarone is crucial for a comprehensive assessment of its efficacy and safety profile.

This document provides detailed protocols and analytical techniques for the identification of Budiodarone Tartrate metabolites, primarily focusing on in vitro methodologies and leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the limited specific data on Budiodarone metabolites in published literature, this application note presents a robust, scientifically-grounded hypothetical framework based on the known metabolism of its analog, amiodarone, and the established principles of drug metabolism.

Predicted Metabolic Pathway of Budiodarone

The primary metabolic pathway of Budiodarone is anticipated to be the hydrolysis of the ester bond by esterases, which are abundant in plasma and liver tissue.[2][4] This reaction would yield a primary alcohol metabolite and sec-butanol. This primary metabolite, which retains the core structure of amiodarone, may then undergo further secondary metabolism, such as N-de-ethylation, a common pathway for amiodarone.[5]

cluster_0 Primary Metabolism (Ester Hydrolysis) cluster_1 Secondary Metabolism Budiodarone Budiodarone Primary_Metabolite Primary Alcohol Metabolite (M1) Budiodarone->Primary_Metabolite Esterases (Plasma, Liver) sec_Butanol sec-Butanol Budiodarone->sec_Butanol Esterases Secondary_Metabolite N-desethyl Primary Metabolite (M2) Primary_Metabolite->Secondary_Metabolite CYP450 (e.g., CYP3A4)

Figure 1: Predicted metabolic pathway of Budiodarone.

Experimental Protocols

In Vitro Incubation for Metabolite Generation

This protocol is designed to generate metabolites of Budiodarone using human liver S9 fractions and human plasma to assess the contributions of hepatic and plasma esterases.

Materials:

  • This compound

  • Human Liver S9 Fraction

  • Human Plasma (K2-EDTA)

  • NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)

  • Bis(p-nitrophenyl) phosphate (BNPP) - a general esterase inhibitor

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Mixtures: Prepare the following reaction mixtures in triplicate in microcentrifuge tubes. The final volume for each will be 500 µL.

ComponentTest Sample (µL)Control (No NADPH) (µL)Plasma Sample (µL)Inhibitor Sample (µL)
0.1 M Phosphate Buffer (pH 7.4)to 500to 500-to 500
Human Plasma--250-
Human Liver S9 (1 mg/mL)5050-50
NADPH Regeneration System50--50
Water-50--
Budiodarone (1 mM)5555
BNPP (100 mM)---5
  • Pre-incubate the mixtures for 10 minutes at 37°C.

  • Initiate the reaction by adding the Budiodarone stock solution to achieve a final concentration of 10 µM.

  • Incubate at 37°C in a shaking water bath.

  • Collect aliquots (50 µL) at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Stop the reaction by adding 150 µL of ice-cold acetonitrile to each aliquot.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification

This method provides a robust approach for the separation and detection of Budiodarone and its potential metabolites. A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for structural elucidation, while a triple quadrupole mass spectrometer is ideal for quantification.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer or a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B)

MS Parameters (Hypothetical for a Triple Quadrupole):

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
BudiodaroneESI+704.086.135
M1 (Primary Alcohol)ESI+618.0546.030
M2 (N-desethyl M1)ESI+590.0518.030

Note: The m/z values are hypothetical and should be optimized based on experimental data.

MS Parameters (for a High-Resolution MS):

  • Scan Mode: Full Scan MS and data-dependent MS/MS (ddMS2)

  • Mass Range: 100-1000 m/z

  • Resolution: >20,000 FWHM

  • Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to obtain rich fragmentation spectra for structural elucidation.

Data Presentation and Interpretation

The data from the LC-MS/MS analysis should be processed to identify potential metabolites by comparing the chromatograms of the test samples with the controls. Metabolite identification software can be used to search for expected biotransformations (e.g., hydrolysis, N-dealkylation).

Hypothetical Quantitative Data Summary

The following table represents hypothetical results from the in vitro incubation experiments, demonstrating the rapid metabolism of Budiodarone.

SampleTime (min)Budiodarone (Relative Peak Area)M1 (Primary Alcohol) (Relative Peak Area)M2 (N-desethyl M1) (Relative Peak Area)
Liver S9 + NADPH 0100<1<1
6015805
120<57520
Liver S9 (No NADPH) 1208515<1
Plasma 120<1090<1
Liver S9 + Inhibitor 1209010<1

These hypothetical results illustrate that Budiodarone is rapidly consumed in the presence of active esterases (in both liver S9 and plasma) and NADPH, with the concomitant formation of the primary alcohol metabolite (M1). The formation of the secondary metabolite (M2) is dependent on NADPH, suggesting CYP450 involvement. The minimal degradation in the presence of an esterase inhibitor confirms the primary metabolic pathway.

Experimental Workflow Visualization

The overall experimental workflow for Budiodarone metabolite identification is summarized in the following diagram.

cluster_0 Sample Preparation & Incubation cluster_1 Analysis cluster_2 Data Processing Incubation In Vitro Incubation (Liver S9, Plasma) Quenching Reaction Quenching (Ice-cold ACN) Incubation->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Acquisition Data Acquisition (Full Scan & ddMS2) LC_MS->Data_Acquisition Metabolite_ID Metabolite Identification (Software Analysis) Data_Acquisition->Metabolite_ID Structural_Elucidation Structural Elucidation (Fragmentation Analysis) Metabolite_ID->Structural_Elucidation

Figure 2: Experimental workflow for metabolite ID.

Conclusion

The analytical approach outlined in this document provides a comprehensive framework for the identification and preliminary quantification of this compound metabolites. The primary metabolic pathway is predicted to be ester hydrolysis, leading to a primary alcohol metabolite that may undergo further biotransformation. The use of high-resolution LC-MS/MS is essential for the accurate identification and structural elucidation of these metabolites. The provided protocols and hypothetical data serve as a valuable guide for researchers and scientists in the field of drug development to further investigate the metabolism of Budiodarone.

References

Application Notes and Protocols for Assessing Budiodarone Tartrate Effects on Cardiac Action Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effects of Budiodarone Tartrate on cardiac action potential, with a focus on its multi-ion channel blocking properties. The protocols are aligned with the recommendations of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative to ensure robust and reproducible data for cardiac safety assessment.

Budiodarone (ATI-2042) is an analog of amiodarone that exhibits inhibitory effects on sodium, potassium, and calcium ion channels.[1][2] It is under investigation as an antiarrhythmic agent, particularly for atrial fibrillation.[3] Understanding its precise effects on the cardiac action potential is crucial for its development and safe use.

Mechanism of Action and Signaling Pathway

This compound exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels. This multi-channel blockade leads to an increase in the cardiac action potential duration (APD) and the effective refractory period, which are key mechanisms for suppressing arrhythmias. The primary ion channels affected are:

  • hERG (Kv11.1): A potassium channel responsible for the rapid delayed rectifier current (IKr), crucial for cardiac repolarization (Phase 3). Inhibition of hERG can prolong the QT interval.[4][5]

  • Nav1.5: A sodium channel responsible for the rapid depolarization phase (Phase 0) of the action potential.[6]

  • Cav1.2: An L-type calcium channel that contributes to the plateau phase (Phase 2) of the action potential.[7]

The following diagram illustrates the signaling pathway of the cardiac action potential and the points of intervention for this compound.

cluster_AP Cardiac Action Potential Phases cluster_channels Ion Channels Phase0 Phase 0 Rapid Depolarization Phase1 Phase 1 Initial Repolarization Phase0->Phase1 Phase2 Phase 2 Plateau Phase1->Phase2 Phase3 Phase 3 Repolarization Phase2->Phase3 Phase4 Phase 4 Resting Potential Phase3->Phase4 Nav15 Nav1.5 (Sodium Influx) Nav15->Phase0 Drives Cav12 Cav1.2 (Calcium Influx) Cav12->Phase2 Maintains hERG hERG (IKr) (Potassium Efflux) hERG->Phase3 Initiates Budiodarone Budiodarone Tartrate Budiodarone->Nav15 Inhibits Budiodarone->Cav12 Inhibits Budiodarone->hERG Inhibits

Caption: Budiodarone's multi-channel blockade of cardiac action potential.

Data Presentation: Expected Effects of this compound

While specific preclinical IC50 values for this compound are not publicly available, the following tables are structured to present the expected quantitative data from the described experimental protocols. Data for the related compound, Amiodarone, is provided for illustrative purposes.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

Ion ChannelThis compound IC50 (µM)Amiodarone IC50 (µM) - Reference
hERG (IKr)To be determined1.2
Nav1.5 (Peak)To be determined5.8
Nav1.5 (Late)To be determined0.8
Cav1.2To be determined3.5

Table 2: Effects of this compound on Cardiac Action Potential Parameters in hiPSC-CMs

Concentration (µM)APD90 (% Change from Control)APD50 (% Change from Control)Vmax (dV/dt) (% Change from Control)
0.1To be determinedTo be determinedTo be determined
1To be determinedTo be determinedTo be determined
10To be determinedTo be determinedTo be determined

Experimental Protocols

The following diagram outlines the general experimental workflow for assessing the cardiac electrophysiological effects of a test compound like this compound.

cluster_workflow Experimental Workflow cluster_ion_channel Ion Channel Assays (Manual Patch Clamp) cluster_apd Action Potential Duration Assay start Start: Prepare this compound Solutions hERG_assay hERG Assay (HEK293 cells) start->hERG_assay Cav12_assay Cav1.2 Assay (CHO or HEK293 cells) start->Cav12_assay iPSC_CM Culture human iPSC-derived Cardiomyocytes (hiPSC-CMs) start->iPSC_CM Nav1 Nav1 start->Nav1 data_analysis Data Analysis: - IC50 Determination - APD Parameter Analysis hERG_assay->data_analysis Nav15_assay Nav1.5 Assay (HEK293 cells) Cav12_assay->data_analysis APD_measurement Measure APD using Patch Clamp or MEA iPSC_CM->APD_measurement APD_measurement->data_analysis reporting Reporting: - Summarize in Tables - Generate Dose-Response Curves data_analysis->reporting .5 .5 _assay _assay _assay->data_analysis

Caption: Workflow for assessing Budiodarone's cardiac effects.

Protocol 1: Manual Patch-Clamp Assay for hERG (IKr) Current

This protocol is based on the CiPA recommendations for manual patch-clamp assays.[4][8]

  • Cell Culture:

    • Use Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

    • Culture cells in appropriate media and conditions to ensure optimal health and channel expression.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.

    • Test Compound: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.5%.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ.

    • Achieve a giga-ohm seal (>1 GΩ) before breaking into the whole-cell configuration.

    • Monitor and compensate for series resistance.

  • Voltage Protocol (CiPA Step-Ramp):

    • Holding potential: -80 mV.

    • Depolarize to +20 mV for 2000 ms.

    • Repolarize to -50 mV for 2000 ms to record the peak tail current.

    • Repeat this protocol at a frequency of 0.1 Hz.

  • Data Acquisition and Analysis:

    • Record currents using a suitable patch-clamp amplifier and data acquisition system.

    • Measure the peak tail current amplitude at -50 mV.

    • Apply a vehicle control followed by increasing concentrations of this compound.

    • Calculate the percentage of current inhibition at each concentration relative to the control.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Manual Patch-Clamp Assay for Peak and Late Nav1.5 (INa) Current

This protocol follows the CiPA guidelines for assessing both peak and late sodium currents.[4]

  • Cell Culture:

    • Use HEK293 cells stably expressing the Nav1.5 channel.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

    • Test Compound: Prepare as described in Protocol 1.

  • Electrophysiological Recording:

    • Follow the general patch-clamp procedures outlined in Protocol 1.

  • Voltage Protocol:

    • Holding potential: -120 mV.

    • Depolarize to -10 mV for 20 ms to elicit the peak inward current.

    • To measure the late current, a longer depolarizing step (e.g., 500 ms) can be used.

    • Repeat at a frequency of 1 Hz.

  • Data Acquisition and Analysis:

    • Measure the peak inward current during the initial phase of the depolarization.

    • Measure the sustained (late) current towards the end of the depolarizing pulse.

    • Calculate the percentage of inhibition for both peak and late currents at various concentrations of this compound and determine the respective IC50 values.

Protocol 3: Manual Patch-Clamp Assay for Cav1.2 (ICa,L) Current

This protocol is adapted from CiPA recommendations for L-type calcium channel assessment.[5][9]

  • Cell Culture:

    • Use Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the Cav1.2 channel subunits (α1c, β2, and α2δ).

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 Cs-Aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2 with CsOH.

    • Test Compound: Prepare as described in Protocol 1.

  • Electrophysiological Recording:

    • Follow the general patch-clamp procedures outlined in Protocol 1.

  • Voltage Protocol:

    • Holding potential: -80 mV.

    • Depolarize to +10 mV for 200 ms to elicit the peak inward calcium current.

    • Repeat at a frequency of 0.2 Hz.

  • Data Acquisition and Analysis:

    • Measure the peak inward current at +10 mV.

    • Calculate the percentage of current inhibition at each concentration of this compound and determine the IC50 value.

Protocol 4: Action Potential Duration (APD) Measurement in human iPSC-derived Cardiomyocytes (hiPSC-CMs)

This protocol provides a method to assess the integrated effect of this compound on the cardiac action potential.[10]

  • Cell Culture:

    • Culture commercially available or in-house differentiated hiPSC-CMs on appropriate substrates (e.g., Matrigel-coated glass coverslips for patch-clamp or MEA plates).

    • Allow cells to form a confluent, spontaneously beating monolayer.

  • Solutions:

    • Use the appropriate culture medium or a Tyrode's solution for recording.

    • Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.

    • Test Compound: Prepare as described in Protocol 1.

  • Electrophysiological Recording (Current-Clamp):

    • Perform whole-cell current-clamp recordings at physiological temperature (35-37°C).

    • Record spontaneous action potentials or pace the cells at a fixed frequency (e.g., 1 Hz) using current injections.

  • Data Acquisition and Analysis:

    • Record action potentials before and after the application of vehicle and increasing concentrations of this compound.

    • Analyze the following parameters:

      • Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).

      • Maximum upstroke velocity (Vmax or dV/dtmax).

      • Resting membrane potential (RMP).

      • Action potential amplitude.

    • Calculate the percentage change in these parameters from the control condition.

By following these detailed protocols, researchers can obtain a comprehensive understanding of the electrophysiological effects of this compound on the cardiac action potential, contributing to a thorough assessment of its potential as an antiarrhythmic agent and its cardiac safety profile.

References

Troubleshooting & Optimization

Budiodarone Tartrate Solubility: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Budiodarone Tartrate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound.[1] The predicted aqueous solubility of the free base is extremely low, at approximately 0.00553 mg/mL. The tartrate salt form exhibits improved but still limited aqueous solubility. While one source indicates a measured aqueous solubility of about 7 mg/mL at room temperature for the tartrate salt, it's crucial to recognize that this can be highly dependent on the experimental conditions.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound shows good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is commonly used, with a solubility of up to 100 mg/mL.[2][3] Other solvents can also be used, although the solubility is lower. For detailed solubility data in various solvents, please refer to Table 1.

Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer like PBS?

A3: This is a common issue for lipophilic compounds like this compound. Precipitation occurs because the compound is poorly soluble in the aqueous environment of the buffer. When the DMSO stock is diluted, the solvent environment changes from being predominantly organic to aqueous, causing the compound to fall out of solution. The presence of salts in buffers like PBS can further decrease solubility, a phenomenon known as "salting out."

Q4: How does pH affect the solubility of this compound?

Q5: How does temperature influence the solubility of this compound?

A5: For most solid compounds, solubility in a liquid solvent increases with temperature. While specific data for this compound is not available, it is reasonable to assume that gentle warming may aid in its dissolution. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.

Q6: What is the recommended storage condition for this compound solutions?

A6: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[3][4] Vials should be sealed tightly to prevent solvent evaporation and moisture absorption.[3][4] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Water (Predicted, Free Base)~ 0.00553 mg/mLComputationally predicted value.[1]
Water (Experimental, Tartrate Salt)~ 7 mg/mLMeasured at room temperature.
Dimethyl sulfoxide (DMSO)up to 100 mg/mLSonication may be required.[2][3]
Ethanol~ 3 mg/mLLimited solubility.
Dimethylformamide (DMF)~ 12 mg/mLModerate solubility.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.

Symptoms:

  • The solution becomes cloudy or hazy.

  • Visible solid particles or crystals form.

  • A film or precipitate is observed at the bottom or on the walls of the container.

Possible Causes:

  • The aqueous solubility of this compound has been exceeded.

  • The final concentration of DMSO in the aqueous solution is too low to maintain solubility.

  • The presence of salts in the buffer is causing the compound to "salt out."

  • The temperature of the aqueous buffer is too low.

Solutions:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines.[5] Ensure your experimental controls include the same final DMSO concentration.

  • Use a co-solvent or solubilizing agent: For in vivo or certain in vitro applications, co-solvents like PEG300 and surfactants like Tween-80 can be used in the formulation to improve solubility.[3]

  • Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock with a small volume of a non-ionic solution like a dextrose or sucrose solution before further dilution in the final buffer.

  • Gentle warming and sonication: Briefly warming the aqueous buffer to 37°C and sonicating the solution during and after the addition of the DMSO stock can help to dissolve the compound and prevent immediate precipitation. However, be cautious about the thermal stability of the compound.

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (M.W. 853.44 g/mol )[6]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Tare a sterile microcentrifuge tube on a calibrated balance.

  • Carefully weigh out the desired amount of this compound powder (e.g., 8.53 mg for a 1 mL stock solution).

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 8.53 mg).

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile polypropylene tubes

Methodology:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilution steps to minimize the risk of precipitation.

  • For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

    • First, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Vortex gently.

    • Then, prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium.

  • Immediately before adding to the cells, gently vortex the final working solution.

  • Ensure the final concentration of DMSO in the cell culture wells is below 0.5% to avoid cytotoxicity. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiment.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Budiodarone Tartrate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot thaw Thaw Stock Aliquots aliquot->thaw For Experiment intermediate Prepare Intermediate Dilution in Medium thaw->intermediate final Prepare Final Dilution in Medium intermediate->final add_to_cells Add to Cell Culture final->add_to_cells cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-gated Na+ Channel Na_influx Decreased Na+ Influx (Phase 0) Na_channel->Na_influx Ca_channel Voltage-gated Ca2+ Channel Ca_influx Decreased Ca2+ Influx (Phase 2) Ca_channel->Ca_influx K_channel Voltage-gated K+ Channel K_efflux Decreased K+ Efflux (Phase 3) K_channel->K_efflux Budiodarone This compound Budiodarone->Na_channel Blocks Budiodarone->Ca_channel Blocks Budiodarone->K_channel Blocks AP Prolonged Action Potential Duration Na_influx->AP Ca_influx->AP K_efflux->AP

References

Technical Support Center: Optimizing Budiodarone Tartrate Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Budiodarone Tartrate concentration for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antiarrhythmic agent and a chemical analogue of amiodarone.[1][2] Its primary mechanism of action is the balanced inhibition of multiple cardiac ion channels, including potassium, sodium, and calcium channels.[1][2] By blocking these channels, this compound prolongs the cardiac action potential duration, which is beneficial in preventing arrhythmias.[2]

Q2: What is a recommended starting concentration for in vitro experiments?

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to sonicate to aid dissolution.[4] Store the stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.

Q4: In which cell lines can I use this compound?

Given its mechanism as a cardiac ion channel blocker, primary cardiomyocytes or cell lines expressing relevant ion channels (e.g., HEK293 cells transfected with specific sodium, potassium, or calcium channel subunits) are suitable models. The choice of cell line should align with the specific research question and the ion channels of interest.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect Concentration is too low.- Increase the concentration of this compound in a stepwise manner (e.g., 5 µM, 10 µM, 25 µM).- As a reference, the parent compound amiodarone has shown effects in cardiomyocytes at concentrations of 1-10 µM.[1][3]
Incubation time is too short.- Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal duration.
Cell line does not express the target ion channels.- Confirm the expression of the target sodium, potassium, and calcium channels in your cell line using techniques like RT-qPCR or Western blotting.
High cell death/cytotoxicity Concentration is too high.- Decrease the concentration of this compound.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for your cell line.
Solvent (DMSO) toxicity.- Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same DMSO concentration without the drug) in your experiments.
Compound precipitation in culture medium Low solubility in aqueous medium.- Ensure the final concentration of the stock solution in the medium is not too high. Pre-warm the culture medium before adding the compound.- Visually inspect the medium for any signs of precipitation after adding this compound.

Experimental Protocols

Determining Optimal Concentration: A Dose-Response Experiment

This protocol outlines a general workflow for determining the effective concentration range of this compound for a specific cell-based assay.

  • Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate (e.g., 96-well) and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Based on data from its analogue amiodarone, a starting range of 0.1 µM to 50 µM is recommended.[1][2][3] Include a vehicle control (DMSO) and a positive control if available.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time based on your experimental goals (e.g., 24, 48, or 72 hours).

  • Assay: Perform your specific functional assay (e.g., patch-clamp for ion channel activity, fluorescence-based assays for membrane potential, or cell-based assays for downstream signaling).

  • Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (half-maximal effective concentration).

Assessing Cytotoxicity using the MTT Assay

This protocol provides a method to evaluate the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for 24-72 hours. Include untreated and vehicle-treated cells as controls.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control and plot it against the drug concentration to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO80 mg/mL (93.74 mM)Sonication is recommended to aid dissolution.[4]

Table 2: Recommended Starting Concentration Range for In Vitro Experiments (Based on Amiodarone Data)

Cell TypeConcentration RangeReference
Cardiomyocytes1 - 10 µM[1][3]
HEK293 (expressing SK channels)IC50 of ~7.2 µM[5]
Rat Ventricular Myocytes0.01 - 50 µM[2]

Visualizations

Signaling_Pathway cluster_channels Ion Channels cluster_effects Cellular Effects Budiodarone Budiodarone Tartrate Na_Channel Voltage-gated Sodium Channel Budiodarone->Na_Channel K_Channel Voltage-gated Potassium Channel Budiodarone->K_Channel Ca_Channel Voltage-gated Calcium Channel Budiodarone->Ca_Channel AP_Prolongation Action Potential Prolongation Na_Channel->AP_Prolongation K_Channel->AP_Prolongation Ca_Channel->AP_Prolongation Arrhythmia_Suppression Suppression of Arrhythmias AP_Prolongation->Arrhythmia_Suppression

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Dose-Response Treatment (e.g., 0.1 - 50 µM) A->C B Seed Cells in Multi-well Plate B->C D Incubate for Optimal Duration C->D E Perform Functional or Cytotoxicity Assay D->E F Analyze Data and Determine EC50/IC50 E->F

Caption: Workflow for optimizing this compound concentration.

References

Addressing off-target effects of Budiodarone Tartrate in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budiodarone Tartrate in cell culture. The information aims to help address potential off-target effects and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antiarrhythmic agent and a chemical analogue of amiodarone.[1][2] Its primary mechanism of action involves the balanced inhibition of multiple cardiac ion channels, including potassium (hERG), sodium (Nav1.5), and calcium channels.[1][2] This multi-channel blockade prolongs the cardiac action potential duration, a key factor in its antiarrhythmic effect.[1]

Q2: What are the potential off-target effects of this compound in cell culture?

As an analogue of amiodarone, this compound may exhibit similar off-target effects, though its shorter half-life is expected to reduce toxicity.[1][3] Potential off-target effects observed with amiodarone in vitro, and therefore relevant to consider for this compound, include:

  • Cytotoxicity: Can induce cell death in various cell types, including hepatocytes, lung epithelial cells, and thyroid cells.

  • Phospholipidosis: Accumulation of phospholipids within lysosomes, a characteristic effect of many cationic amphiphilic drugs like amiodarone.[4]

  • Mitochondrial Dysfunction: May impair mitochondrial function, leading to reduced cellular energy production and increased oxidative stress.

  • Thyroid Cell Effects: Can directly impact thyroid follicular cells, potentially altering their function.

  • Hepatotoxicity: May cause damage to liver cells.

Q3: How does this compound's shorter half-life impact its use in cell culture experiments compared to amiodarone?

This compound has a significantly shorter half-life of approximately 7 hours, compared to amiodarone's half-life of 35-68 days.[1][2] In cell culture, this means that this compound is cleared more rapidly from the system. This can be advantageous for experiments requiring a more defined and transient drug exposure. However, for long-term studies, more frequent media changes with fresh compound may be necessary to maintain a steady-state concentration.

Q4: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Problem Possible Cause Recommended Solution
Unexpectedly high cytotoxicity or cell death - Concentration too high: The IC50 can vary significantly between cell lines. - Solvent toxicity: High concentrations of DMSO can be toxic to cells. - Cell line sensitivity: Some cell lines are inherently more sensitive to ion channel blockers.- Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). Run a vehicle control (medium with DMSO only) to assess solvent toxicity. - Consider using a more resistant cell line if appropriate for your experimental goals.
Inconsistent or non-reproducible results - Compound instability: this compound may degrade in culture medium over time. - Cell passage number: High passage numbers can lead to phenotypic drift and altered drug responses. - Inconsistent cell density: Variations in seeding density can affect drug efficacy.- For long-term experiments, perform partial media changes with fresh compound at regular intervals (e.g., every 24-48 hours). - Use cells within a consistent and low passage number range. - Ensure precise and consistent cell seeding across all experimental wells.
Suspected phospholipidosis - Cationic amphiphilic nature of the drug: This is a known class effect for amiodarone and its analogues.- Utilize a fluorescent phospholipidosis detection assay (e.g., using LipidTOX™ Red reagent) to confirm and quantify phospholipid accumulation. - Observe cells for morphological changes, such as the appearance of cytoplasmic vacuoles.
Observed changes in cellular metabolism not related to the primary target - Mitochondrial toxicity: Amiodarone is known to affect mitochondrial function.- Perform a mitochondrial membrane potential assay (e.g., using JC-1 or TMRE) to assess mitochondrial health. - Measure cellular ATP levels to determine the impact on energy production.
Difficulty in assessing on-target ion channel blockade - Inappropriate cell model: The cell line may not express the target ion channels (hERG, Nav1.5, Cav1.2) at sufficient levels. - Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in channel activity.- Use cell lines known to express the ion channels of interest (e.g., HEK293 cells stably expressing the specific channel). - Employ a high-resolution technique like patch-clamp electrophysiology for direct measurement of ion channel currents.

Quantitative Data Summary

The following table summarizes in vitro data for amiodarone, which can serve as a reference for designing experiments with this compound. Note that specific values for this compound may differ.

Parameter Cell Line Value Reference
hERG Inhibition (IC50) HEK293< 1 µM[5]
Cytotoxicity (IC50) HepG23.5 µM[3]
Cytotoxicity (IC50) A549~10 µM[5]
[3H]BTXB Binding Inhibition (IC50) (Sodium Channel) Rat Cardiac Sarcolemma3.6 µM[6]

Key Experimental Protocols

Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Phospholipidosis Detection using LipidTOX™ Red Assay

Principle: This assay uses a fluorescently labeled phospholipid (LipidTOX™ Red) that is incorporated into the lysosomes of cells. In the presence of a phospholipidosis-inducing agent, there is an accumulation of this fluorescent lipid, which can be visualized and quantified.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well, black, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound and Dye Addition: Prepare a 2X solution of this compound in culture medium. Prepare a 2X solution of LipidTOX™ Red phospholipidosis detection reagent by diluting the stock 1:500 in culture medium.

  • Treatment: Remove the existing medium and add 50 µL of the 2X LipidTOX™ Red solution to each well, followed by 50 µL of the 2X this compound solution.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation and Staining:

    • Carefully remove the medium.

    • Add 100 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature to fix the cells.

    • Wash the wells twice with PBS.

    • (Optional) Add a nuclear counterstain like Hoechst 33342 for cell segmentation during analysis.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the fluorescence intensity of LipidTOX™ Red per cell to determine the extent of phospholipidosis.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway_Budiodarone_Tartrate cluster_drug This compound cluster_channels Primary Targets (Ion Channels) cluster_effects Cellular Effects Budiodarone Budiodarone Tartrate K_Channel K+ Channel (hERG) Budiodarone->K_Channel Inhibition Na_Channel Na+ Channel (Nav1.5) Budiodarone->Na_Channel Inhibition Ca_Channel Ca2+ Channel (Cav1.2) Budiodarone->Ca_Channel Inhibition Cytotoxicity Cytotoxicity Budiodarone->Cytotoxicity Off-Target Phospholipidosis Phospholipidosis Budiodarone->Phospholipidosis Off-Target Mitochondrial_Dysfunction Mitochondrial Dysfunction Budiodarone->Mitochondrial_Dysfunction Off-Target AP_Prolongation Action Potential Prolongation K_Channel->AP_Prolongation Na_Channel->AP_Prolongation Ca_Channel->AP_Prolongation

Figure 1: Overview of this compound's primary targets and potential off-target effects.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with this compound (Dose-Response) seed_cells->treat_compound incubate Incubate (24-72h) treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Figure 2: Experimental workflow for assessing cytotoxicity using the MTT assay.

Troubleshooting_Logic start High Cell Death Observed check_concentration Is the concentration too high? start->check_concentration check_solvent Is the solvent concentration >0.1%? check_concentration->check_solvent No solution1 Perform Dose-Response to find optimal concentration check_concentration->solution1 Yes check_cell_line Is the cell line known to be sensitive? check_solvent->check_cell_line No solution2 Reduce final DMSO concentration and run vehicle control check_solvent->solution2 Yes solution3 Consider using a more robust cell line check_cell_line->solution3 Yes end Problem Addressed check_cell_line->end No solution1->end solution2->end solution3->end

Figure 3: Troubleshooting flowchart for unexpected cytotoxicity.

References

Improving the bioavailability of Budiodarone Tartrate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budiodarone Tartrate in animal studies. The information is designed to address specific issues that may be encountered during experiments aimed at improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its bioavailability a focus of research?

This compound (also known as ATI-2042) is an antiarrhythmic drug and a chemical analog of amiodarone.[1][2] Like amiodarone, it acts on multiple cardiac ion channels, including potassium, sodium, and calcium channels.[3][4] A key difference is its shorter half-life of approximately 7 hours, compared to amiodarone's 35-68 days, which may lead to a faster onset of action and a better safety profile by reducing tissue accumulation and associated toxicities.[1][5] However, Budiodarone is poorly soluble in water, which can lead to low and variable oral bioavailability, making it a Biopharmaceutics Classification System (BCS) Class II compound.[6][7] Enhancing its bioavailability is crucial for developing an effective oral dosage form.

Q2: What are the primary strategies for improving the oral bioavailability of this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs like this compound. These include:

  • Solubilization using co-solvents: A patented formulation describes the use of benzyl alcohol to significantly increase the aqueous solubility of this compound.[8]

  • Lipid-based delivery systems: Self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to improve the oral bioavailability of the similar drug, amiodarone, by increasing its solubility and potentially reducing P-glycoprotein efflux and intra-enterocyte metabolism.[6][9]

  • Nanoparticle formulations: Reducing the particle size to the nano-range can increase the surface area for dissolution, thereby improving the absorption of BCS Class II drugs.

  • Solid dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate.[7]

Q3: What are the known mechanisms of action of Budiodarone?

Budiodarone is a multi-channel blocker that exerts its antiarrhythmic effects by:

  • Inhibiting potassium channels: This prolongs the action potential duration and the effective refractory period of cardiac muscle cells.[3]

  • Blocking sodium channels: This decreases the influx of sodium ions during depolarization.[3]

  • Inhibiting calcium channels: This reduces the influx of calcium into myocytes, which can decrease cardiac contractility.[1]

These actions are similar to its parent compound, amiodarone.[2]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Possible Cause Troubleshooting Step
Poor Solubility and Dissolution This compound is poorly soluble in aqueous solutions. Consider formulating the compound to enhance its solubility. Options include using a co-solvent system like benzyl alcohol or developing a lipid-based formulation such as a self-nanoemulsifying drug delivery system (SNEDDS).[6][8] For amiodarone, a similar compound, SNEDDS formulations have been shown to significantly increase bioavailability.[6][9]
Improper Vehicle Selection The vehicle used for oral gavage can significantly impact drug absorption. For poorly soluble compounds, simple aqueous suspensions may not be adequate. Evaluate vehicles such as 0.5% carboxymethyl cellulose, or consider more advanced formulations.[8][10] Ensure the drug remains suspended or dissolved in the vehicle throughout the dosing procedure.
Food Effects The presence of food in the gastrointestinal tract can alter drug absorption. For BCS Class II drugs, administration with food can sometimes enhance bioavailability. Conduct studies in both fasted and fed states to assess any food effect on this compound absorption.
High First-Pass Metabolism Budiodarone is designed for faster metabolism than amiodarone.[1] However, extensive first-pass metabolism in the gut wall and liver can still limit systemic exposure. Formulation strategies like SNEDDS may help by promoting lymphatic transport, thereby bypassing the portal circulation to some extent.[9]
Issue 2: Difficulty in Preparing a Homogeneous Dosing Solution/Suspension
Possible Cause Troubleshooting Step
Drug Precipitation When using co-solvents like DMSO for initial solubilization, the drug may precipitate upon addition to an aqueous vehicle. If using a co-solvent system, ensure the final concentration of the co-solvent is sufficient to maintain solubility. For oral gavage in rodents, a common vehicle for poorly soluble drugs is a suspension in 0.5% carboxymethyl cellulose or methylcellulose.[10] Ensure the suspension is uniformly mixed before each administration.
Emulsion Instability For lipid-based formulations like SNEDDS, improper ratios of oil, surfactant, and co-surfactant can lead to instability and poor emulsification upon dilution in the gut. Systematically screen different excipients and their ratios to develop a stable formulation that forms a microemulsion with a small droplet size upon dilution.[11][12]
Issue 3: Adverse Events or Toxicity Observed in Animal Models
Possible Cause Troubleshooting Step
Vehicle-Related Toxicity The chosen vehicle may have its own toxicity profile. For example, high concentrations of benzyl alcohol can be toxic.[13][14][15][16] If using a co-solvent, ensure the dose is within the reported safe limits for the animal species being studied. Always include a vehicle-only control group to differentiate between vehicle and compound toxicity.
Compound-Related Toxicity High doses of this compound may lead to adverse effects. In a 13-week study in rats, high doses of benzyl alcohol (a potential vehicle) caused neurotoxicity, while amiodarone is known to have potential cardiac and organ toxicity.[1][14] Monitor animals for clinical signs of toxicity such as lethargy, changes in breathing, or altered behavior.[15] Consider dose-range-finding studies to establish a maximum tolerated dose.
Gavage Procedure Injury Improper oral gavage technique can cause esophageal or gastric injury, leading to stress and potential mortality.[17] Ensure personnel are properly trained in the technique for the specific animal model. Using flexible gavage needles and moistening the tip can help reduce the risk of injury.[18]

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Amiodarone Formulations in Rabbits
FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Amiodarone Suspension250 ± 504.0 ± 1.01500 ± 300100
Liquid SNEDDS (L-SNEDDS)450 ± 702.0 ± 0.52745 ± 450183
Solid SNEDDS (S-SNEDDS)550 ± 801.5 ± 0.53390 ± 500226
Data derived from a study on Amiodarone Hydrochloride, a close analog of this compound.[6] This data is illustrative for formulation comparison purposes.

Experimental Protocols

Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is a general guideline based on methodologies used for amiodarone and other poorly soluble drugs.[6][12][19] Specific components and ratios should be optimized for this compound.

  • Screening of Excipients:

    • Oils: Determine the solubility of this compound in various oils (e.g., Capmul MCM, Labrafil M 1944 CS, olive oil).

    • Surfactants: Screen surfactants (e.g., Cremophor RH 40, Tween 80) for their ability to emulsify the selected oil phase.

    • Co-surfactants: Evaluate co-surfactants (e.g., Transcutol P, Propylene glycol) for their ability to improve the microemulsion region.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of a nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the self-nanoemulsifying region.

  • Preparation of this compound-loaded SNEDDS:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat (e.g., to 40-50°C) and vortex until the drug is completely dissolved and the mixture is clear and homogenous.[20]

  • Characterization of the SNEDDS:

    • Dilute the prepared SNEDDS with a relevant aqueous medium (e.g., water or simulated gastric fluid) and measure the droplet size, polydispersity index (PDI), and zeta potential.

    • Assess the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles.[20]

Protocol 2: Oral Gavage Administration in Rodents

This is a general procedure for oral gavage.[17]

  • Animal Restraint:

    • Firmly grasp the mouse or rat by the scruff of the neck to immobilize the head.

    • Hold the tail to stabilize the lower body.

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle of appropriate size for the animal.

    • Gently insert the needle into the mouth, aiming towards the back of the throat.

    • Advance the needle along the roof of the mouth until it passes into the esophagus. The animal will often swallow, aiding in the passage of the needle. Do not force the needle.

  • Dose Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the prepared formulation.

    • The volume administered should be appropriate for the size of the animal (e.g., typically up to 10 mL/kg for rats).

  • Needle Removal and Animal Monitoring:

    • Gently withdraw the needle in a single, smooth motion.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Excipient_Screening Excipient Screening (Oil, Surfactant, Co-surfactant) Phase_Diagram Pseudo-ternary Phase Diagram Construction Excipient_Screening->Phase_Diagram SNEDDS_Prep SNEDDS Preparation Phase_Diagram->SNEDDS_Prep Characterization Formulation Characterization (Droplet Size, Stability) SNEDDS_Prep->Characterization Animal_Dosing Oral Gavage in Animal Model (e.g., Rats, Dogs) Characterization->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Budiodarone Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis

Caption: Workflow for developing and evaluating a SNEDDS formulation of this compound.

Bioavailability_Logic_Tree cluster_challenges Challenges cluster_solutions Potential Solutions cluster_approaches Formulation Approaches Start Goal: Improve Oral Bioavailability of this compound Poor_Solubility Poor Aqueous Solubility (BCS Class II) Start->Poor_Solubility First_Pass First-Pass Metabolism Start->First_Pass Solubilization Increase Solubilization Poor_Solubility->Solubilization Bypass_Metabolism Reduce First-Pass Effect First_Pass->Bypass_Metabolism Co_solvents Co-solvent Formulations (e.g., Benzyl Alcohol) Solubilization->Co_solvents Lipid_Based Lipid-Based Systems (e.g., SNEDDS) Solubilization->Lipid_Based Nanoparticles Nanoparticle Formulations Solubilization->Nanoparticles Solid_Dispersions Solid Dispersions Solubilization->Solid_Dispersions Bypass_Metabolism->Lipid_Based

Caption: Decision tree for improving this compound bioavailability.

Signaling_Pathway cluster_ion_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Budiodarone This compound K_Channel Potassium Channels (e.g., IKr, IKs) Budiodarone->K_Channel Inhibits Na_Channel Sodium Channels Budiodarone->Na_Channel Inhibits Ca_Channel Calcium Channels Budiodarone->Ca_Channel Inhibits AP_Prolongation Action Potential Duration Prolongation K_Channel->AP_Prolongation Depolarization_Decrease Decreased Depolarization Rate Na_Channel->Depolarization_Decrease Contractility_Decrease Decreased Contractility Ca_Channel->Contractility_Decrease ERP_Increase Increased Effective Refractory Period AP_Prolongation->ERP_Increase Antiarrhythmic_Effect Antiarrhythmic Effect ERP_Increase->Antiarrhythmic_Effect Depolarization_Decrease->Antiarrhythmic_Effect

Caption: Mechanism of action of Budiodarone on cardiac ion channels.

References

Technical Support Center: Budiodarone Tartrate in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Budiodarone Tartrate in long-term animal studies. Given that this compound is a chemical analogue of amiodarone, and specific long-term preclinical data for this compound is limited, this guide incorporates data from long-term amiodarone studies in animal models as a proxy to inform experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Dosage and Administration

Q1: What is a recommended starting dose for this compound in a long-term rodent study?

Q2: How should I adjust the dosage of this compound over the course of a long-term study?

A2: Dosage adjustments should be based on regular monitoring of the animals for clinical signs of toxicity, body weight changes, and periodic analysis of clinical pathology parameters. A common practice is to adjust the dose based on weekly body weight measurements to maintain a consistent mg/kg dose. If signs of toxicity are observed, a dose reduction or temporary cessation of dosing may be necessary.

Q3: What is the most appropriate method for oral administration in a long-term study?

A3: Oral gavage is a common and precise method for administering specific doses of a compound in preclinical studies.[3][4] However, for long-term studies, it is crucial to ensure personnel are highly proficient to minimize stress and potential complications such as esophageal injury.[5] Alternative methods like voluntary oral administration in a palatable vehicle can be considered if the compound's properties and the study design allow.

Troubleshooting Oral Gavage

Q4: My animals are showing signs of distress (e.g., struggling, vocalization) during oral gavage. What can I do to minimize this?

A4:

  • Proper Restraint: Ensure firm but gentle restraint to prevent movement. The animal's head and body should be in a straight line to facilitate the passage of the gavage needle.[6]

  • Habituation: Handle the animals for a period before the study begins to acclimate them to the procedure.

  • Gavage Needle Selection: Use an appropriately sized, ball-tipped, or flexible gavage needle to minimize the risk of trauma.[6]

  • Technique: Insert the needle along the roof of the mouth and advance it gently into the esophagus. Do not force the needle.[4] If resistance is met, withdraw and reposition.

Q5: I suspect I may have accidentally administered the substance into the trachea. What are the signs and what should I do?

A5: Signs of tracheal administration include immediate coughing, gasping, or fluid bubbling from the nose.[6] If this occurs, immediately stop the administration, withdraw the needle, and hold the animal with its head tilted down to allow any fluid to drain. Closely monitor the animal for any signs of respiratory distress. If distress is severe or persistent, euthanasia may be necessary. A second dosing attempt is not recommended.[4]

Q6: Some of my animals are losing weight or showing signs of poor health after repeated oral gavage. What could be the cause?

A6:

  • Gavage-related Injury: Repeated gavage can sometimes lead to esophageal or gastric irritation or injury.[3] Ensure proper technique is consistently used.

  • Compound-related Toxicity: The weight loss may be a sign of systemic toxicity from this compound. Monitor for other clinical signs and consider dose adjustments.

  • Stress: The stress of repeated handling and gavage can impact animal well-being and lead to weight loss.[3]

Monitoring for Adverse Effects

Q7: What are the potential target organs for toxicity with this compound based on amiodarone studies?

A7: Based on long-term studies with amiodarone, the primary target organs for toxicity are the lungs and the liver.[1][7][8] Pulmonary toxicity can manifest as inflammation and phospholipidosis, while hepatotoxicity can be indicated by elevated liver enzymes.[7][9] The heart should also be monitored for any pro-arrhythmic effects.

Q8: What specific clinical signs of toxicity should I monitor for in my animals?

A8: Monitor for changes in:

  • General Appearance and Behavior: Lethargy, rough coat, hunched posture.

  • Respiration: Labored breathing, rapid breathing.

  • Gastrointestinal: Decreased food and water consumption, diarrhea, vomiting (in species that can).

  • Body Weight: Consistent and significant body weight loss is a key indicator of toxicity.

Q9: What clinical pathology parameters should be monitored?

A9: Periodic blood sampling for analysis of the following is recommended:

  • Liver Function: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver damage.[9]

  • Kidney Function: Blood urea nitrogen (BUN) and creatinine.

  • Complete Blood Count (CBC): To assess for any effects on red and white blood cells.

Data Presentation

Table 1: Summary of Quantitative Data from Long-Term Amiodarone Toxicity Studies in Rats

DosageDurationSpecies/StrainKey FindingsReference
35 mg/kg/day (oral)7, 14, or 22 days (gestation)Fischer 344 RatsDecreased maternal weight gain (last 7 days of gestation), decreased birth weight of offspring.[1]
~50 mg/kg/day (in drinking water)3 weeks, 3, 6, and 13 monthsWistar RatsPulmonary phospholipidosis observed at 3 weeks. Focal inflammation in the lungs after 6 and 13 months.[2]
80 mg/kg/day (i.p.)1, 2, 3, and 4 weeksSprague-Dawley RatsSignificant reduction in body weight in the first two weeks.[10]
90 mg/kg/day (i.p.)Single dose during gestationRatsIncreased mortality and decreased body weight in newborn cubs.[11][12]
150 mg/kg/day (i.p.)1 and 4 weeksSprague-Dawley RatsNo observable pulmonary or hepatic toxicity.[7]
175 mg/kg/day (oral gavage)1, 3, 6, 9, and 12 weeksFischer 344 RatsIncreased macrophages, neutrophils, and lymphocytes in bronchoalveolar lavage. Interstitial thickening in the lungs after 3 weeks.[1]
200 mg/kg/day for 1 week, then 150 mg/kg/day for 3 weeks (i.p.)4 weeksSprague-Dawley RatsNo signs of pulmonary fibrosis or hepatotoxicity based on histology and plasma ALT.[7]
300 mg/kg/day (oral gavage)2 weeksWhite Albino RatsElevation in ALT and AST levels. Hepatic histological changes including steatosis and necrosis.[9]

Table 2: Summary of Quantitative Data from Long-Term Amiodarone Toxicity Studies in Dogs

DosageDurationKey FindingsReference
10 mg/kg loading dose (twice daily for 7 days), then 5 mg/kg maintenance dose (once daily)15 and 60 daysSignificant decrease in total arrhythmic count. No significant alterations in plasma T3 and T4 after 60 days.[13]
40 mg/kg (single IV dose) or 40 mg/kg IV + 10 mg/kg IV x 7 days7 daysMyelinoid inclusion bodies found in myofibrils of atria and ventricles after 7 days of multiple doses.
Not specified (long-term oral administration)26 monthsSigns of liver damage: AST = 189 U/l, ALT = 860 U/l.[8][10]

Experimental Protocols

Protocol: Long-Term Oral Toxicity Study of Amiodarone in Rats (Example)

This protocol is a generalized example based on findings from multiple studies and should be adapted for specific research needs.

1. Animals and Housing:

  • Species: Wistar or Sprague-Dawley rats.

  • Age/Weight: Young adults (e.g., 6-8 weeks old).

  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water (unless fasting is required for dosing).

2. Experimental Groups:

  • Control Group: Receives the vehicle used to suspend the test article (e.g., 0.5% methylcellulose).

  • Low-Dose Group: A dose expected to produce no observable adverse effects (NOAEL).

  • Mid-Dose Group: A dose expected to produce minimal to moderate toxicity.

  • High-Dose Group: A dose expected to induce clear toxicity but not cause excessive mortality (approaching the MTD).

3. Dosing Procedure:

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Duration: Up to 13 weeks or longer, depending on the study objectives.

  • Dose Volume: Typically 5-10 mL/kg, not to exceed 20 mL/kg for rats.

  • Dose Preparation: this compound should be suspended in a suitable vehicle (e.g., 0.5% methylcellulose) to achieve the desired concentrations for each dose group.

4. Monitoring and Data Collection:

  • Clinical Observations: Daily cage-side observations for any signs of toxicity, morbidity, or mortality. Weekly detailed clinical examinations.

  • Body Weight: Measured weekly.

  • Food and Water Consumption: Measured weekly.

  • Clinical Pathology: Blood samples collected at baseline and at specified intervals (e.g., weeks 4 and 13) for hematology and clinical chemistry analysis (including ALT and AST).

  • Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues (especially lung, liver, and heart) are collected and preserved for histopathological examination.

Mandatory Visualizations

Signaling Pathways

Budiodarone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Na_Channel Sodium Channel Ca_Channel Calcium Channel K_Channel Potassium Channel EGFR EGFR Gsk3b GSK3β EGFR->Gsk3b Inhibits Snail Snail Gsk3b->Snail Inhibits cdh5 cdh5 Transcription Snail->cdh5 Represses s_vcanb s-vcanb Transcription s_vcanb->EGFR Inhibits Signaling Budiodarone This compound Budiodarone->Na_Channel Inhibits Budiodarone->Ca_Channel Inhibits Budiodarone->K_Channel Inhibits Budiodarone->s_vcanb Induces Experimental_Workflow start Start: Acclimatization (e.g., 1 week) baseline Baseline Data Collection (Body Weight, Blood Samples) start->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Daily Oral Administration (e.g., 13 weeks) randomization->dosing monitoring Weekly Monitoring (Clinical Signs, Body Weight, Food/Water Consumption) dosing->monitoring interim_sampling Interim Blood Sampling (e.g., Week 4) dosing->interim_sampling terminal End of Study: Terminal Data Collection dosing->terminal monitoring->dosing interim_sampling->dosing necropsy Necropsy and Organ Weight Measurement terminal->necropsy histopathology Histopathological Examination (Lungs, Liver, Heart) necropsy->histopathology end End histopathology->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Potential Solutions problem Problem Observed Body Weight Loss Distress During Gavage Respiratory Signs cause_bw Systemic Toxicity problem:bw->cause_bw cause_gavage_injury Gavage Injury problem:bw->cause_gavage_injury problem:distress->cause_gavage_injury problem:resp->cause_gavage_injury cause_stress Procedural Stress problem:bw->cause_stress problem:distress->cause_stress cause_tracheal Tracheal Administration problem:resp->cause_tracheal solution_dose Adjust Dose cause_bw->solution_dose solution_technique Refine Gavage Technique cause_gavage_injury->solution_technique cause_stress->solution_technique solution_acclimate Acclimatize Animals cause_stress->solution_acclimate solution_stop Stop Procedure & Monitor cause_tracheal->solution_stop

References

Technical Support Center: Managing Budiodarone Tartrate Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from Budiodarone Tartrate in fluorescence-based assays. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is inconsistent or unexpectedly high after adding this compound. What could be the cause?

A1: this compound, an analog of Amiodarone, may be causing assay interference through one of two primary mechanisms:

  • Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with your assay's fluorophore. This is a common issue with aromatic small molecules, which often fluoresce in the blue to green spectral range.[1][2]

  • Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from your fluorophore, leading to a decrease in the detected signal.[3][4]

Q2: How can I determine if this compound is autofluorescent?

A2: You can perform a simple control experiment:

  • Prepare a buffer-only control.

  • Prepare a sample containing only this compound in the assay buffer at the same concentration used in your experiment.

  • Measure the fluorescence of these samples using the same excitation and emission wavelengths as your main experiment.

An increase in fluorescence in the sample containing only this compound compared to the buffer-only control indicates that the compound is autofluorescent under your experimental conditions.

Q3: What are the likely excitation and emission wavelengths for this compound interference?

Q4: How can I mitigate interference from this compound?

A4: Several strategies can be employed to reduce or eliminate interference:

  • Use Red-Shifted Fluorophores: Shift to fluorophores that are excited and emit at longer wavelengths (red or far-red regions of the spectrum), as compound autofluorescence is less common in this range.[1][6][7]

  • Implement Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique uses long-lifetime lanthanide donors, allowing for a time delay between excitation and detection. This delay lets the short-lived background fluorescence from interfering compounds decay before the measurement is taken.[3][8][9][10]

  • Perform a Pre-read: Measure the fluorescence of the wells after adding this compound but before adding the fluorescent substrate or probe. This allows you to quantify the compound's intrinsic fluorescence and subtract it from the final reading.[2]

  • Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the overall fluorescence signal.

  • Utilize Orthogonal Assays: Confirm your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay, which are less susceptible to this type of interference.[3]

Troubleshooting Guides

Guide 1: Characterizing this compound Interference

This guide provides a step-by-step protocol to determine the nature of interference from this compound in your assay.

Experimental Protocol: Interference Characterization

  • Plate Setup: Prepare a 96-well plate with the following controls:

    • Wells with assay buffer only.

    • Wells with your fluorescent probe in assay buffer.

    • Wells with this compound in assay buffer at various concentrations.

    • Wells with your fluorescent probe and this compound at various concentrations.

  • Incubation: Incubate the plate under your standard assay conditions (time and temperature).

  • Fluorescence Reading: Read the plate using your assay's excitation and emission wavelengths.

  • Data Analysis:

    • Autofluorescence: Compare the signal from "this compound only" wells to the "buffer only" wells. A significant increase indicates autofluorescence.

    • Quenching: Compare the signal from "probe + this compound" wells to the "probe only" wells. A concentration-dependent decrease in signal suggests fluorescence quenching.

Guide 2: Implementing a Red-Shifted Fluorophore Strategy

This guide outlines the process of switching to a red-shifted fluorophore to avoid interference.

Experimental Protocol: Red-Shifted Fluorophore Assay

  • Fluorophore Selection: Choose a fluorophore with excitation and emission wavelengths above 600 nm.

  • Assay Adaptation: Adapt your existing assay protocol for the new fluorophore, considering potential changes in buffer compatibility, antibody/protein labeling, and substrate requirements.

  • Validation: Repeat the interference characterization experiment described in Guide 1 using the new red-shifted fluorophore to confirm that the interference from this compound is mitigated.

Fluorophore TypeTypical Excitation (nm)Typical Emission (nm)Susceptibility to Compound Interference
Blue/Green350-488450-550High
Red> 600> 620Low
Far-Red> 650> 670Very Low
Guide 3: Transitioning to a TR-FRET Assay

This guide provides a general workflow for converting your assay to a TR-FRET format.

Experimental Protocol: TR-FRET Assay

  • Reagent Selection: Obtain a TR-FRET donor (e.g., Europium or Terbium cryptate) and a compatible acceptor fluorophore (e.g., a red-shifted dye) conjugated to your biomolecules of interest.

  • Assay Development: Optimize the concentrations of the donor and acceptor pairs and the assay buffer conditions.

  • Instrument Setup: Configure your plate reader for TR-FRET, including setting the appropriate excitation wavelength, and defining the delay time and measurement window.

  • Data Acquisition: Perform the assay and measure the time-resolved fluorescence.

  • Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) to determine the assay result.

Visual Guides

Interference_Troubleshooting_Workflow Start Fluorescence Assay Interference Suspected Check_Autofluorescence Is the compound autofluorescent? Start->Check_Autofluorescence Check_Quenching Does the compound quench the signal? Check_Autofluorescence->Check_Quenching No Mitigation_Strategies Implement Mitigation Strategies Check_Autofluorescence->Mitigation_Strategies Yes Check_Quenching->Mitigation_Strategies Yes End Interference Mitigated Check_Quenching->End No Red_Shift Use Red-Shifted Dyes Mitigation_Strategies->Red_Shift TR_FRET Switch to TR-FRET Mitigation_Strategies->TR_FRET Pre_Read Perform Pre-read and Subtract Background Mitigation_Strategies->Pre_Read Orthogonal_Assay Use Orthogonal (Non-Fluorescence) Assay Mitigation_Strategies->Orthogonal_Assay Red_Shift->End TR_FRET->End Pre_Read->End Orthogonal_Assay->End

Caption: Troubleshooting workflow for fluorescence assay interference.

TR_FRET_Principle cluster_0 Standard Fluorescence cluster_1 Time-Resolved Fluorescence (TRF) Excitation Excitation Pulse Compound_Fluorescence Compound Autofluorescence (short-lived) Excitation->Compound_Fluorescence Assay_Fluorescence Assay Signal Excitation->Assay_Fluorescence Detection_Window Detection Window Compound_Fluorescence->Detection_Window Assay_Fluorescence->Detection_Window TR_Excitation Excitation Pulse TR_Compound_Fluorescence Compound Autofluorescence (decays quickly) TR_Excitation->TR_Compound_Fluorescence TR_Assay_Fluorescence TRF Signal (long-lived) TR_Excitation->TR_Assay_Fluorescence Delay Delay TR_Compound_Fluorescence->Delay TR_Detection_Window Detection Window Delay->TR_Detection_Window TR_Assay_Fluorescence->Delay

Caption: Principle of TR-FRET for reducing background fluorescence.

Signaling_Pathway_Example Budiodarone This compound Ion_Channel Cardiac Ion Channels (K+, Na+, Ca2+) Budiodarone->Ion_Channel Inhibits Action_Potential Action Potential Duration Ion_Channel->Action_Potential Prolongs Arrhythmia Arrhythmia Action_Potential->Arrhythmia Suppresses

Caption: Simplified signaling pathway of this compound's antiarrhythmic action.[11][12][13][14]

References

Validation & Comparative

A Comparative Guide to Budiodarone Tartrate and Vernakalant for Atrial Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Budiodarone Tartrate and Vernakalant, two antiarrhythmic drugs with distinct profiles for the management of atrial fibrillation. The following sections delve into their mechanisms of action, effects on atrial electrophysiology, and the experimental protocols used to evaluate these properties.

Electrophysiological Effects on Atrial Myocytes

This compound and Vernakalant modulate the electrophysiological properties of atrial myocytes to terminate and prevent atrial fibrillation. Their effects on key parameters are summarized below.

Electrophysiological ParameterThis compoundVernakalant
Atrial Action Potential Duration (APD) Increases MAPD90 (qualitative data from animal studies)[1]Prolongs early repolarization; less effect on late repolarization in sinus rhythm, but prolongs it in atrial fibrillation[2]
Atrial Effective Refractory Period (AERP) Increases left and right atrial refractoriness (comparable to amiodarone in animal studies)[1]Dose-dependently prolongs AERP. At a high dose (4 mg/kg), AERP was prolonged from 203±31 ms to 228±24 ms at 600 ms cycle length[3][4]
Conduction Velocity Decreases conduction (inferred from increased stimulus-to-atrium and atrium-to-His intervals in animal studies)[1]Rate-dependent reduction in maximum action potential upstroke velocity (dV/dtmax)[5]
Ion Channel Blockade (IC50) Mixed ion channel blocker (Na+, K+, Ca2+), similar to amiodarone (quantitative IC50 data not available in searched documents)[1]IKur (Kv1.5): 13 µMIK,ACh: 10 µMIto (Kv4.3): 30 µMINa (Nav1.5): 95 µM (SR), 84 µM (AF) at 0.5 Hz; <10 µM at >3 HzICaL: 84 µMIKr (hERG): 21 µM[2]

Mechanism of Action

This compound

Budiodarone is a chemical analog of amiodarone, designed to have a similar broad-spectrum antiarrhythmic activity but with a much shorter half-life (approximately 7 hours compared to 35-68 days for amiodarone).[6] Its primary mechanism involves the inhibition of multiple cardiac ion channels:

  • Potassium Channels: Inhibition of potassium channels leads to a decreased efflux of potassium ions during the repolarization phase of the action potential. This prolongs the action potential duration and, consequently, the effective refractory period of atrial myocytes.[6]

  • Sodium Channels: By blocking sodium channels, Budiodarone slows the rapid depolarization phase of the action potential, which manifests as a decrease in conduction velocity.[6]

  • Calcium Channels: Inhibition of calcium channels reduces the influx of calcium into the myocyte, which can contribute to its antiarrhythmic effect.[6]

Vernakalant

Vernakalant is an antiarrhythmic agent that exhibits a degree of atrial selectivity.[5] Its mechanism of action involves the blockade of several ion channels, with a more pronounced effect on currents that are more significant in the atria:

  • Atrial-Preferent Potassium Channels: Vernakalant potently blocks the ultra-rapidly activating delayed rectifier potassium current (IKur) and the acetylcholine-activated inward rectifier potassium current (IK,ACh).[5] These currents are more prominent in the atria than in the ventricles, and their inhibition leads to a prolongation of the atrial action potential duration and effective refractory period.

  • Sodium Channels: Vernakalant also blocks sodium channels in a rate- and voltage-dependent manner. This means its blocking effect is more pronounced at higher heart rates, such as during atrial fibrillation.[5]

  • Other Potassium Channels: It has a smaller inhibitory effect on the rapidly activating delayed rectifier potassium current (IKr) in the ventricle, which contributes to its favorable safety profile regarding ventricular proarrhythmias.[5]

Signaling Pathways and Drug Action

The following diagram illustrates the primary ion channels targeted by this compound and Vernakalant in an atrial myocyte.

cluster_membrane Atrial Myocyte Membrane Na_channel Nav1.5 (Sodium Channel) K_channels K+ Channels (IKur, IK,ACh, IKr) Ca_channel Cav1.2 (Calcium Channel) Budiodarone Budiodarone Tartrate Budiodarone->Na_channel Inhibits Budiodarone->K_channels Inhibits Budiodarone->Ca_channel Inhibits Vernakalant Vernakalant Vernakalant->Na_channel Inhibits (Rate-dependent) Vernakalant->K_channels Inhibits (Atrial-preferent)

Ion channel targets of Budiodarone and Vernakalant.

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies designed to assess the electrophysiological effects of antiarrhythmic drugs. Below are detailed descriptions of common protocols.

In Vitro Patch-Clamp Electrophysiology

Objective: To measure the effect of a drug on specific ion channel currents and the action potential of isolated atrial myocytes.

Methodology:

  • Cell Isolation: Single atrial myocytes are isolated from animal or human atrial tissue by enzymatic digestion.

  • Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The patch of membrane under the pipette tip is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Voltage-Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier. Stepwise changes in voltage are applied to elicit and measure the flow of ions through specific channels. The effect of the drug is determined by comparing the current before and after its application.

  • Current-Clamp: The amplifier is switched to a mode where it injects current to maintain a certain membrane potential. This allows for the recording of the cell's action potential. The drug's effect on action potential duration, amplitude, and upstroke velocity is then measured.

Isolated Perfused Heart (Langendorff) or Atrial Tissue Slice Preparation

Objective: To assess the effects of a drug on the electrophysiological properties of intact atrial tissue, preserving cell-to-cell connections.

Methodology:

  • Tissue Preparation: The heart is excised and mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological solution, or thin slices of atrial tissue are prepared.

  • Electrode Placement: Microelectrodes are placed on the surface of the atria to record electrical activity (extracellular field potentials) or are inserted into the tissue to record intracellular action potentials.

  • Pacing Protocol: The atria are paced at a constant cycle length. Programmed electrical stimulation with premature stimuli is used to determine the effective refractory period.

  • Drug Administration: The drug is added to the perfusate at a known concentration.

  • Data Acquisition and Analysis: Action potential duration, effective refractory period, and conduction velocity (measured by the time it takes for the electrical impulse to travel between two recording electrodes) are measured before and after drug administration.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical electrophysiological evaluation of an antiarrhythmic drug.

cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_analysis Data Analysis & Comparison A1 Isolated Atrial Myocytes A2 Patch-Clamp Electrophysiology A1->A2 A3 Ion Channel Blockade (IC50) A2->A3 A4 Action Potential Duration A2->A4 C1 Quantitative Comparison of Electrophysiological Parameters A3->C1 A4->C1 B1 Isolated Atrial Tissue B2 Microelectrode Array / Optical Mapping B1->B2 B3 Effective Refractory Period B2->B3 B4 Conduction Velocity B2->B4 B3->C1 B4->C1

Preclinical electrophysiology workflow.

Conclusion

This compound and Vernakalant represent two distinct approaches to the pharmacological management of atrial fibrillation. Budiodarone, as an amiodarone analog, offers broad-spectrum ion channel blockade with the potential for a better safety profile due to its shorter half-life. Vernakalant provides a more targeted, atrial-preferent mechanism of action, which may also contribute to a favorable risk-benefit profile. The choice between these or other antiarrhythmic agents will depend on the specific clinical scenario and patient characteristics. Further head-to-head preclinical and clinical studies providing quantitative comparisons of their effects on atrial electrophysiology would be invaluable for the research and drug development community.

References

Validating the Antiarrhythmic Effects of Budiodarone Tartrate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiarrhythmic properties of Budiodarone Tartrate and the well-established antiarrhythmic agent, Amiodarone. The information is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of available preclinical data to aid in the evaluation of this compound's potential as a novel therapeutic agent. While direct comparative in vivo studies for this compound are limited in publicly available literature, this guide collates existing data to draw meaningful comparisons and outlines relevant experimental protocols.

Mechanism of Action: A Tale of Two Analogues

This compound is a chemical analogue of Amiodarone, and as such, shares its multifaceted mechanism of action.[1] Both compounds exert their antiarrhythmic effects by modulating multiple cardiac ion channels.[1][2][3][4]

Shared Mechanisms:

  • Potassium Channel Blockade (Class III action): Both drugs block potassium channels, which prolongs the repolarization phase of the cardiac action potential and increases the effective refractory period.[2][5][6] This is a key mechanism for suppressing re-entrant arrhythmias.

  • Sodium Channel Blockade (Class I action): Budiodarone and Amiodarone block sodium channels, particularly at rapid heart rates, which slows the upstroke of the action potential and conduction velocity.[1][2][6]

  • Calcium Channel Blockade (Class IV action): Both agents exhibit weak calcium channel blocking activity, which can slow sinoatrial node firing and atrioventricular nodal conduction.[1][2][6]

  • Anti-adrenergic Effects (Class II action): They possess non-competitive beta-adrenergic blocking properties, which helps to antagonize the pro-arrhythmic effects of sympathetic stimulation.[2][6]

A key differentiator for this compound is its pharmacokinetic profile. It has a significantly shorter half-life of approximately 7 hours compared to Amiodarone's half-life of 35-68 days.[1] This is attributed to a sec-butyl acetate side chain that makes it susceptible to rapid metabolism by tissue esterases.[1] This shorter half-life may translate to a more favorable safety profile with fewer of the long-term side effects associated with Amiodarone.[1]

Signaling Pathway Overview

The primary signaling pathway targeted by both this compound and Amiodarone involves the direct modulation of cardiac ion channels, leading to changes in the cardiomyocyte action potential.

Antiarrhythmic Signaling Pathway of Budiodarone and Amiodarone cluster_drug Drug cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome Budiodarone This compound K_channel K+ Channels (e.g., IKr, IKs) Budiodarone->K_channel Na_channel Na+ Channels Budiodarone->Na_channel Ca_channel Ca2+ Channels Budiodarone->Ca_channel Amiodarone Amiodarone Amiodarone->K_channel Amiodarone->Na_channel Amiodarone->Ca_channel AP_Prolongation Action Potential Duration Prolongation K_channel->AP_Prolongation Inhibition of K+ efflux Conduction_Slowing Slowing of Conduction Velocity Na_channel->Conduction_Slowing Inhibition of Na+ influx Ca_channel->Conduction_Slowing Inhibition of Ca2+ influx ERP_Increase Increased Effective Refractory Period AP_Prolongation->ERP_Increase Arrhythmia_Suppression Suppression of Arrhythmias ERP_Increase->Arrhythmia_Suppression Conduction_Slowing->Arrhythmia_Suppression

Caption: Simplified signaling pathway for Budiodarone and Amiodarone.

Preclinical In Vivo Data Comparison

Direct comparative in vivo efficacy studies between this compound and Amiodarone are not extensively reported in peer-reviewed literature. Much of the preclinical data for Budiodarone is cited as "Data on file, ARYx Therapeutics".[3] However, a study on various Amiodarone homologs in isolated guinea pig hearts provides some quantitative insights into the electrophysiological effects of Budiodarone (ATI-2042).[7] For Amiodarone, more extensive data from canine and guinea pig models are available.

Table 1: Electrophysiological Effects in Isolated Guinea Pig Hearts

ParameterBudiodarone (ATI-2042) (1 µM)Amiodarone Homologs (1 µM) - General TrendReference
Ventricular MAPD90 Lengthening PronouncedVariable among homologs[7]
St-A Interval Prolongation SignificantObserved with several homologs[7]
AH Interval Prolongation SignificantObserved with all homologs except the metabolite[7]
HV and QRS Interval Lengthening Not significantObserved with some other homologs[7]

MAPD90: Monophasic Action Potential Duration at 90% repolarization; St-A: Stimulus-to-Atrium; AH: Atrium-to-His bundle; HV: His bundle-to-Ventricle.

Table 2: In Vivo Electrophysiological Effects of Chronic Amiodarone in Canines

ParameterChronic Amiodarone TreatmentVehicle ControlReference
Heart Rate Significantly slowedNo significant change[8]
QT Interval ProlongedNo significant change[8]
QTc Interval ProlongedNo significant change[8]
P wave duration IncreasedNo significant change[8]
PR interval ProlongedNo significant change[8]
QRS duration UnchangedNo significant change[8]

Experimental Protocols

Detailed protocols for preclinical arrhythmia models are crucial for the standardized evaluation of novel antiarrhythmic agents. Below are representative protocols for chemically-induced arrhythmia models that can be adapted for testing this compound and comparing its efficacy to Amiodarone.

Chloroform-Induced Arrhythmia in Mice

This model is used to assess the efficacy of a drug in preventing ventricular arrhythmias.

Workflow Diagram:

Experimental Workflow: Chloroform-Induced Arrhythmia in Mice cluster_prep Animal Preparation cluster_treatment Drug Administration cluster_induction Arrhythmia Induction cluster_monitoring Monitoring & Analysis Animal_Selection Select healthy mice (e.g., CD-1, 25-30g) Anesthesia Anesthetize with urethane (1.2 g/kg, i.p.) Animal_Selection->Anesthesia ECG_Setup Attach ECG leads (Lead II configuration) Anesthesia->ECG_Setup Drug_Admin Administer test compound (e.g., Budiodarone) or vehicle intravenously ECG_Setup->Drug_Admin Chloroform_Admin Administer Chloroform (0.1 mL/kg, i.v.) Drug_Admin->Chloroform_Admin After stabilization period ECG_Recording Continuously record ECG Chloroform_Admin->ECG_Recording Arrhythmia_Analysis Analyze for incidence and duration of ventricular tachycardia and fibrillation ECG_Recording->Arrhythmia_Analysis

Caption: Workflow for Chloroform-Induced Arrhythmia Model.

Methodology:

  • Animal Preparation: Male CD-1 mice (25-30g) are anesthetized with urethane (1.2 g/kg, i.p.). Subdermal needle electrodes are inserted to record a standard Lead II electrocardiogram (ECG).

  • Drug Administration: A jugular vein is cannulated for intravenous drug administration. After a stabilization period, a bolus of this compound, Amiodarone, or vehicle is administered.

  • Arrhythmia Induction: A short-acting anesthetic such as propofol is administered, followed by an intravenous injection of chloroform (0.1 mL/kg) to induce ventricular arrhythmias.

  • Data Acquisition and Analysis: The ECG is continuously monitored and recorded. The incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) are quantified and compared between treatment groups.

Ouabain-Induced Arrhythmia in Guinea Pigs

This model is suitable for evaluating drugs against arrhythmias caused by Na+/K+-ATPase inhibition.

Methodology:

  • Animal Preparation: Male Dunkin-Hartley guinea pigs (300-400g) are anesthetized. The right jugular vein is cannulated for infusion. ECG leads are attached for continuous monitoring.

  • Drug Pre-treatment: The test compound (this compound or Amiodarone) or vehicle is administered intravenously or intraperitoneally prior to ouabain infusion.

  • Arrhythmia Induction: Ouabain is infused at a constant rate (e.g., 10 µg/kg/min) until the onset of arrhythmias, such as ventricular premature beats, ventricular tachycardia, or ventricular fibrillation.

  • Endpoint Measurement: The primary endpoints are the dose of ouabain required to induce arrhythmias and the time to onset of different types of arrhythmias. The antiarrhythmic efficacy of the test compound is determined by the increase in the arrhythmogenic dose of ouabain compared to the vehicle control group.

Conclusion

This compound presents a promising profile as a next-generation antiarrhythmic agent, building upon the established multi-channel blocking properties of Amiodarone but with a potentially improved safety profile due to its shorter half-life. While direct comparative in vivo preclinical data are not widely published, the available information suggests a comparable electrophysiological mechanism of action. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety of this compound. The experimental models and protocols outlined in this guide provide a framework for such investigations, which will be crucial for the continued development and validation of this novel therapeutic candidate.

References

A Head-to-Head Comparison of Budiodarone Tartrate and Other Class III Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Budiodarone Tartrate with other prominent Class III antiarrhythmic drugs, including amiodarone, dronedarone, sotalol, and dofetilide. The information is intended for researchers, scientists, and drug development professionals, with a focus on performance, supporting experimental data, and detailed methodologies.

Introduction to Class III Antiarrhythmics

Class III antiarrhythmic agents exert their primary effect by blocking potassium channels, which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[1] This mechanism is particularly effective in suppressing re-entrant tachyarrhythmias.[1] While effective, a key concern with this class is the potential for proarrhythmia, most notably Torsades de Pointes (TdP), which is associated with excessive QT interval prolongation.[2]

Mechanism of Action: The Role of Ion Channels

Class III antiarrhythmics primarily target the potassium channels involved in the repolarization phase of the cardiac action potential. By inhibiting these channels, they delay the efflux of potassium ions, thereby prolonging repolarization. Some agents in this class, such as amiodarone and its analogue Budiodarone, exhibit multi-channel blocking properties, also affecting sodium and calcium channels.[3][4] This multi-channel action may contribute to their broader efficacy and potentially a different safety profile.

cluster_cardiac_myocyte Cardiac Myocyte Action Potential cluster_drugs Class III Antiarrhythmic Drug Action AP Action Potential Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Initial Repolarization) K+ efflux Phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase3 Phase 3 (Repolarization) K+ efflux Phase4 Phase 4 (Resting Potential) ClassIII Class III Antiarrhythmics (e.g., Budiodarone, Amiodarone, Sotalol, Dofetilide) KChannel Potassium Channels (e.g., IKr, IKs) ClassIII->KChannel Block NaChannel Sodium Channels (Multi-channel blockers) ClassIII->NaChannel Block (some agents) CaChannel Calcium Channels (Multi-channel blockers) ClassIII->CaChannel Block (some agents) KChannel->Phase3 Inhibition of K+ efflux Prolongs Repolarization

Figure 1: Mechanism of Action of Class III Antiarrhythmics.

Head-to-Head Efficacy

The primary measure of efficacy for antiarrhythmics in treating atrial fibrillation (AF) is often the reduction in AF burden, which is the percentage of time a patient is in AF.

DrugKey Clinical Trial(s)Dosage(s)Median Reduction in AF Burden
This compound PASCAL400 mg BID54%[5]
600 mg BID74%[5]
Amiodarone AFFIRM and AF-CHF (pooled analysis)VariedMaintained sinus rhythm in 84% at 1 year and 45% at 5 years.[6] A separate study showed a decrease in median AF burden from 3.6% to 0.1%.[7]
Dronedarone ATHENA (post-hoc analysis)400 mg BIDLower cumulative incidence of permanent AF/AFL (HR: 0.65).[8] Another study showed a 54.4% decrease in AF burden compared to baseline.[1]
Sotalol Retrospective case-control studyVariedHigher cardioversion rate compared to amiodarone in one study.[9] A meta-analysis showed it is more effective than placebo or beta-blockers in preventing postoperative AF.[10]
Dofetilide DIAMOND (substudy)Varied79% probability of maintaining sinus rhythm for 1 year vs. 42% for placebo in patients with LV dysfunction.[11]

Comparative Safety Profile

The safety profile of Class III antiarrhythmics is a critical consideration in their clinical use and development, with a particular focus on proarrhythmia and organ-specific toxicities.

Adverse EventThis compoundAmiodaroneDronedaroneSotalolDofetilide
Torsades de Pointes (TdP) Data from Phase 2 trials did not report significant QT prolongation.[12]Low risk despite significant QT prolongation.[2]Lower risk than sotalol and dofetilide.Significant risk, dose-dependent.High risk, requires in-hospital initiation.[2]
Thyroid Toxicity Minor changes in thyroid function observed in Phase 2.[4]Common, due to iodine moiety.[3]Lower incidence than amiodarone.[3]Not a characteristic side effect.Not a characteristic side effect.
Pulmonary Toxicity Not extensively studied long-term.A known and serious adverse effect.[3]Rare but reported.[13]Not a characteristic side effect.Not a characteristic side effect.
Hepatic Toxicity Two cases of elevated liver enzymes in Phase 2.[4]Can cause liver injury.[3]Higher proportion of liver-related adverse drug reactions compared to amiodarone in one analysis.[4]Not a characteristic side effect.Not a characteristic side effect.
Cardiac Toxicity (other than TdP) Not extensively studied.Can cause bradycardia and AV block.Higher proportion of cardiac toxicity adverse drug reactions compared to amiodarone in one analysis.[4]Can cause bradycardia due to beta-blocking effects.Can cause bradycardia.

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs vary significantly, impacting their onset of action, dosing frequency, and potential for drug accumulation and interactions.

ParameterThis compoundAmiodaroneDronedaroneSotalolDofetilide
Half-life (t½) ~7 hours[3]35-68 days (long-term use)[3]13-19 hours[1]12 hours~10 hours
Volume of Distribution (Vd) 13 L/kg[8]Very large (~60 L/kg)~1400 L1.2-2.4 L/kg~3 L/kg[14]
Metabolism Rapidly metabolized by plasma and tissue esterases.[4]Hepatic (CYP3A4 and CYP2C8)Hepatic (CYP3A4)Primarily excreted unchanged in urine.Renal excretion and metabolism (CYP3A4)
Bioavailability Not specified22-86% (variable)4-15% (with food)>90%>90%[15]
Time to Max Concentration (Tmax) Not specified3-7 hours1-4 hours2.5-4 hours2-3 hours[15]

Experimental Protocols: A Closer Look at the PASCAL Trial

The "Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging" (PASCAL) was a key Phase 2 trial for Budiodarone.

Objective: To investigate the preliminary safety and efficacy of three doses of budiodarone in patients with paroxysmal atrial fibrillation.[5]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[16]

Inclusion Criteria:

  • Patients with paroxysmal atrial fibrillation documented by electrocardiogram, Holter monitor, or pacemaker electrogram.[16]

  • Previously implanted dual-chamber pacemaker capable of detecting and logging atrial tachycardia/atrial fibrillation (AT/AF) episodes and storing atrial electrograms.[16]

  • An AT/AF burden between 3% and 70% during the baseline period.[16]

Exclusion Criteria:

  • Amiodarone treatment within 3 months of screening or a history of amiodarone toxicity.[16]

  • Catheter ablation within 3 months or cardioversion within 1 month.[16]

  • Persistent atrial fibrillation.[16]

Treatment Protocol:

  • Baseline: A 4-week period to assess AT/AF burden off antiarrhythmic drugs.[5]

  • Randomization: Patients were blindly randomized to placebo, 200 mg BID, 400 mg BID, or 600 mg BID of budiodarone.[5]

  • Treatment Duration: 12 weeks.[5]

  • Washout: A 4-week washout period followed the treatment phase.[5]

Primary Endpoint: The percent change from baseline in AT/AF burden over the 12 weeks of treatment compared to placebo.[5]

Monitoring: Pacemakers were interrogated, and safety was assessed every 4 weeks. Pacemaker-derived electrograms were adjudicated by a blinded committee.[5]

start Patient Screening inclusion Inclusion Criteria Met? (Paroxysmal AF, Pacemaker, AF Burden 3-70%) start->inclusion inclusion->start No exclusion Exclusion Criteria Met? (Recent Amiodarone, Ablation, etc.) inclusion->exclusion Yes exclusion->start Yes baseline 4-Week Baseline Period (AF Burden Assessment) exclusion->baseline No randomization Randomization baseline->randomization placebo Placebo randomization->placebo budiodarone200 Budiodarone 200mg BID randomization->budiodarone200 budiodarone400 Budiodarone 400mg BID randomization->budiodarone400 budiodarone600 Budiodarone 600mg BID randomization->budiodarone600 treatment 12-Week Treatment Period (Monthly Pacemaker Interrogation & Safety Assessment) placebo->treatment budiodarone200->treatment budiodarone400->treatment budiodarone600->treatment washout 4-Week Washout Period treatment->washout endpoint Primary Endpoint Analysis (% Change in AF Burden) washout->endpoint end Study Completion endpoint->end

Figure 2: PASCAL Trial Experimental Workflow.

Conclusion

This compound has emerged as a promising Class III antiarrhythmic agent with a distinct pharmacokinetic profile compared to its analogue, amiodarone. The significantly shorter half-life of Budiodarone suggests a potential for a more favorable safety profile, particularly concerning the long-term, cumulative toxicities associated with amiodarone.[3] Phase 2 clinical data demonstrate a dose-dependent reduction in atrial fibrillation burden, indicating a strong efficacy signal.[5]

However, direct head-to-head comparative trials with other Class III agents are necessary to definitively establish its relative efficacy and safety. The data presented in this guide, compiled from various clinical studies, provides a foundational comparison for researchers and drug development professionals. The unique metabolic pathway of Budiodarone, relying on esterases rather than the CYP450 system, may also offer advantages in reducing drug-drug interactions.[4] As Budiodarone progresses through further clinical development, its place in the therapeutic landscape of atrial fibrillation will become clearer.

References

A Cross-Study Analysis of Budiodarone Tartrate: A Novel Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Budiodarone Tartrate, a novel antiarrhythmic drug, with established alternatives. The information is compiled from available clinical trial data and preclinical studies to offer an objective overview of its performance, supported by experimental data.

Executive Summary

This compound (also known as ATI-2042) is a chemical analog of amiodarone, designed to retain its antiarrhythmic efficacy while possessing a more favorable pharmacokinetic profile, potentially leading to fewer adverse effects.[1] Clinical data, primarily from the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial, demonstrates that Budiodarone significantly reduces atrial fibrillation (AF) burden in a dose-dependent manner compared to placebo.[2][3][4] Its mechanism of action involves the inhibition of multiple cardiac ion channels, including sodium, potassium, and calcium channels, similar to amiodarone.[1] The key differentiating feature of Budiodarone is its shorter half-life of approximately 7 hours, compared to the 35-68 days of amiodarone, which allows for a faster onset of action and quicker clearance from the body.[1] This is attributed to its metabolism by tissue esterases, reducing its reliance on the CYP450 system.[2]

While direct head-to-head clinical trial data comparing Budiodarone with other antiarrhythmics like dronedarone or sotalol is not yet available, this guide provides a summary of Budiodarone's performance and presents data from separate studies on amiodarone, dronedarone, and sotalol to facilitate an indirect comparison.

Data Presentation: Efficacy in Atrial Fibrillation

The primary efficacy endpoint in the key Budiodarone clinical trials was the reduction in atrial fibrillation burden (AFB), defined as the percentage of time a patient is in atrial fibrillation.

This compound: PASCAL Trial Results

The PASCAL trial was a Phase 2, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Budiodarone in patients with paroxysmal atrial fibrillation who had an implanted dual-chamber pacemaker capable of continuous monitoring.[3]

Treatment GroupMedian Reduction in AT/AF Burden vs. Placebo (12 weeks)p-value
Budiodarone 200 mg BID10% (non-significant)-
Budiodarone 400 mg BID54%0.01
Budiodarone 600 mg BID74%0.001
Placebo--
AT/AF Burden: Atrial Tachycardia/Atrial Fibrillation Burden

In addition to reducing the overall AF burden, Budiodarone at the 400 mg and 600 mg doses also significantly reduced the number and duration of AF episodes.[3]

Indirect Comparison with Other Antiarrhythmic Agents

For comparative context, data from separate studies on amiodarone, dronedarone, and sotalol are presented below. It is crucial to note that these are not head-to-head comparisons with Budiodarone and trial designs may differ.

DrugKey Efficacy FindingStudy Reference
Amiodarone Superior to sotalol and placebo in maintaining sinus rhythm. Median time to recurrence of AF was 487 days.--INVALID-LINK--[5]
Dronedarone Less effective than amiodarone in maintaining sinus rhythm but associated with fewer adverse events.--INVALID-LINK--[6]
Sotalol Less effective than amiodarone but superior to placebo in maintaining sinus rhythm. Median time to recurrence of AF was 74 days.--INVALID-LINK--[5]

Experimental Protocols

PASCAL Trial Methodology
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3]

  • Patient Population: 72 patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms for at least 4 weeks.[3]

  • Treatment Protocol:

    • A 4-week baseline period to assess atrial tachycardia/atrial fibrillation burden (AT/AFB) off antiarrhythmic drugs.[3]

    • Patients with AT/AFB between 3% and 70% were randomized to receive placebo, or Budiodarone 200 mg, 400 mg, or 600 mg twice daily (BID) for 12 weeks.[3]

    • A 4-week washout period followed the treatment phase.[3]

  • Data Acquisition and Analysis:

    • Pacemaker memories were used to quantify AT/AFB. Pacemakers were interrogated every 4 weeks.[3]

    • The primary endpoint was the percent change from baseline AT/AFB over the 12-week treatment period compared to placebo.[3]

    • Statistical analysis was based on the intent-to-treat population. The Wilcoxon rank-sum test was used for pairwise comparisons between each Budiodarone group and the placebo group. The Jonckheere-Terpstra test was used to assess the dose-response relationship.[7]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Cardiac Ion Channels

Budiodarone, similar to its parent compound amiodarone, is a mixed ion channel blocker. Its antiarrhythmic effect is achieved by modulating the flow of ions across the cardiac myocyte membrane, thereby altering the cardiac action potential.

Budiodarone_Mechanism_of_Action cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Na_channel Sodium Channel (Nav) AP_Phase0 Decreased slope of Phase 0 (Depolarization) Na_channel->AP_Phase0 Ca_channel Calcium Channel (Cav) AP_Phase2 Shortened Phase 2 (Plateau) Ca_channel->AP_Phase2 K_channel Potassium Channel (Kv) AP_Phase3 Prolonged Phase 3 (Repolarization) K_channel->AP_Phase3 Budiodarone Budiodarone Tartrate Budiodarone->Na_channel Inhibits Budiodarone->Ca_channel Inhibits Budiodarone->K_channel Inhibits AP_Duration Increased Action Potential Duration AP_Phase3->AP_Duration Refractory_Period Increased Effective Refractory Period AP_Duration->Refractory_Period

Caption: Budiodarone's mechanism of action on cardiac ion channels.

PASCAL Trial Experimental Workflow

The workflow of the PASCAL trial involved several key stages from patient enrollment to data analysis.

PASCAL_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Enrollment Patient Enrollment (Paroxysmal AF with Pacemaker) Baseline 4-Week Baseline Period (AT/AF Burden Assessment) Enrollment->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Randomization->Placebo Budiodarone_200 Budiodarone 200mg BID Randomization->Budiodarone_200 Budiodarone_400 Budiodarone 400mg BID Randomization->Budiodarone_400 Budiodarone_600 Budiodarone 600mg BID Randomization->Budiodarone_600 Data_Collection Pacemaker Interrogation (Every 4 Weeks) Placebo->Data_Collection Budiodarone_200->Data_Collection Budiodarone_400->Data_Collection Budiodarone_600->Data_Collection Washout 4-Week Washout Period Analysis Primary Endpoint Analysis (% Change in AT/AF Burden) Washout->Analysis Data_Collection->Washout

Caption: Workflow of the PASCAL clinical trial.

Conclusion

This compound has demonstrated significant efficacy in reducing atrial fibrillation burden in patients with paroxysmal AF. Its key advantage lies in its rapid metabolism and shorter half-life compared to amiodarone, which suggests a potentially improved safety profile. However, the current clinical data is primarily from a Phase 2 trial comparing it to a placebo. Further large-scale, long-term studies, including direct head-to-head comparisons with other widely used antiarrhythmic agents, are necessary to definitively establish its place in the clinical management of atrial fibrillation. The information presented in this guide provides a foundational understanding of Budiodarone's performance based on the available evidence.

References

Independent Validation of Budiodarone Tartrate's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Budiodarone Tartrate's mechanism of action with its parent compound, amiodarone, and another analogue, dronedarone. The information is supported by available preclinical and clinical experimental data to aid in the independent validation of its therapeutic potential.

Overview of Mechanism of Action

This compound is a chemical analogue of amiodarone, developed to retain the antiarrhythmic efficacy of amiodarone while possessing a more favorable pharmacokinetic profile.[1] Its primary mechanism of action, like its comparators, involves the blockade of multiple cardiac ion channels, leading to a prolongation of the cardiac action potential and the effective refractory period. This multi-channel blockade is a hallmark of Class III antiarrhythmic agents, but Budiodarone and its analogues also exhibit properties of other Vaughan Williams classes.

The core mechanisms of action for this compound and its comparators are summarized below:

FeatureThis compoundAmiodaroneDronedarone
Primary Mechanism Multi-ion channel blockerMulti-ion channel blockerMulti-ion channel blocker
Potassium Channels Inhibition[2][3]Inhibition (IKr, IKs, IK1, IKACh)[4][5]Inhibition (IKr, IKs, IK1, IKACh)[4][5]
Sodium Channels Inhibition[2][3]Inhibition[6]Inhibition (more potent than amiodarone on peak current)[7]
Calcium Channels Inhibition[2][3]Inhibition[6]Inhibition[5]
Adrenergic Receptors Anti-adrenergic effects (α and β-receptor blockade)[6]Anti-adrenergic effects (non-competitive α and β-receptor blockade)Anti-adrenergic effects[7]
Half-life ~7 hours[1][6]35-68 days[1]1-2 days
Metabolism Metabolized by tissue esterases, reduced dependence on CYP450[6]Primarily by CYP450 enzymesPrimarily by CYP450 enzymes[7]

Comparative Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound and its comparators at the cellular level of a cardiac myocyte.

cluster_membrane Cardiomyocyte Membrane cluster_drugs Na_channel Na+ Channel (Nav1.5) Na_in Na+ Influx Na_channel->Na_in K_channel K+ Channel (e.g., hERG) K_out K+ Efflux K_channel->K_out Ca_channel Ca2+ Channel (Cav1.2) Ca_in Ca2+ Influx Ca_channel->Ca_in Beta_receptor β-Adrenergic Receptor cAMP cAMP Production Beta_receptor->cAMP Budiodarone Budiodarone Tartrate Budiodarone->Na_channel Budiodarone->K_channel Budiodarone->Ca_channel Budiodarone->Beta_receptor Amiodarone Amiodarone Amiodarone->Na_channel Amiodarone->K_channel Amiodarone->Ca_channel Amiodarone->Beta_receptor Dronedarone Dronedarone Dronedarone->Na_channel Dronedarone->K_channel Dronedarone->Ca_channel Dronedarone->Beta_receptor Depolarization Depolarization Na_in->Depolarization Repolarization Repolarization K_out->Repolarization Contraction Excitation- Contraction Coupling Ca_in->Contraction Sympathetic Sympathetic Stimulation cAMP->Sympathetic

Caption: Comparative Signaling Pathways of Budiodarone and Analogues.

Experimental Data for Mechanism Validation

Independent validation of a drug's mechanism of action relies on robust experimental data. For ion channel-modulating drugs like this compound, electrophysiological studies are the gold standard.

Preclinical Electrophysiology Data

Detailed preclinical data from electrophysiology studies on this compound are not extensively published. However, it is stated that its electrophysiological activity in animals, including the inhibition of sodium, potassium, and calcium ion channels, is comparable to amiodarone.[1]

For comparison, a study on dronedarone and amiodarone provides specific IC50 values for the inhibition of Small-Conductance Calcium-Activated Potassium (SK) channels in human atrial myocytes from patients with chronic atrial fibrillation.

DrugTargetIC50 (µM)Cell Type
DronedaroneSK Channels (IKAS)2.42Human Atrial Myocytes (cAF)
AmiodaroneSK Channels (IKAS)8.03Human Atrial Myocytes (cAF)
DronedaroneSK2 Channels1.7HEK-293 Cells
AmiodaroneSK2 Channels7.2HEK-293 Cells
Data from: Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone.[4]

This data indicates that for this specific potassium channel, dronedarone is a more potent inhibitor than amiodarone.[4] Similar quantitative data for this compound on key cardiac ion channels would be invaluable for a direct comparison.

Clinical Trial Data: The PASCAL Study

The "Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging" (PASCAL) was a Phase 2 clinical trial that provided clinical evidence for the efficacy of this compound in reducing atrial fibrillation (AF) burden.[5][6][8][9]

PASCAL Trial: Key Findings [6][9]

Treatment Group (BID)Median Reduction in AF Burdenp-value (vs. Placebo)
Placebo--
200 mg Budiodarone10% (non-significant)>0.05
400 mg Budiodarone54%0.01
600 mg Budiodarone75%0.001

The results demonstrate a clear dose-dependent reduction in AF burden with the 400 mg and 600 mg doses of Budiodarone being statistically significant.[6][9]

Experimental Protocols

Detailed experimental protocols for the preclinical validation of this compound's mechanism of action are not publicly available. However, a standard methodology for assessing the effect of a compound on cardiac ion channels is the patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology Protocol (General)

This protocol describes a general workflow for measuring the effect of a compound like this compound on specific ion currents in isolated cardiomyocytes or cell lines expressing the channel of interest.

A Cell Preparation: Isolate primary cardiomyocytes or culture cell line expressing target ion channel. B Patch Pipette Fabrication: Pull glass micropipettes and fill with appropriate internal solution. A->B C Establish Gigaseal: Form a high-resistance seal between the pipette tip and the cell membrane. B->C D Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell interior. C->D E Record Baseline Current: Apply a voltage protocol to elicit the specific ion current of interest and record baseline activity. D->E F Compound Application: Perfuse the cell with the external solution containing Budiodarone Tartrate at various concentrations. E->F G Record Post-Compound Current: Re-apply the voltage protocol and record the ion current in the presence of the compound. F->G H Data Analysis: Measure the change in current amplitude and kinetics to determine the inhibitory effect and calculate IC50. G->H

Caption: Generalized Workflow for Patch-Clamp Electrophysiology.

PASCAL Clinical Trial Protocol

The PASCAL study employed a randomized, double-blind, placebo-controlled design.[9]

A Patient Enrollment: Patients with paroxysmal AF and an implanted dual-chamber pacemaker. B Baseline Period (4 weeks): All antiarrhythmic drugs stopped. Pacemaker used to quantify baseline AF burden. A->B C Randomization: Patients with AF burden between 3% and 70% randomized to placebo or Budiodarone (200, 400, or 600 mg BID). B->C D Treatment Period (12 weeks): Double-blind treatment. C->D E Follow-up & Monitoring: Pacemaker interrogation and safety assessments every 4 weeks. D->E F Primary Endpoint Analysis: Percent change from baseline AF burden over 12 weeks compared to placebo. E->F G Washout Period (4 weeks): Post-treatment observation. F->G

Caption: PASCAL Clinical Trial Workflow.

Logical Relationships and Comparative Summary

The relationship between this compound and its comparators can be visualized as a progression of drug development aimed at optimizing the therapeutic window.

A Amiodarone (Parent Compound) B This compound (Analogue) A->B  Modification for  rapid metabolism C Dronedarone (Analogue) A->C  Modification to  remove iodine D Shared Mechanism: Multi-ion channel blockade A->D B->D E Improved Pharmacokinetics: Shorter half-life B->E C->D F Goal: Reduced systemic toxicity E->F

Caption: Drug Development and Relationship Logic.

References

A Comparative Guide to Budiodarone Tartrate and Novel Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Budiodarone Tartrate against a selection of novel antiarrhythmic agents. The information presented is supported by experimental data to aid in the evaluation and development of new therapies for cardiac arrhythmias.

Mechanism of Action Overview

This compound is a chemical analogue of amiodarone, exhibiting a multi-ion channel blocking effect. It targets potassium, sodium, and calcium channels, leading to a prolongation of the cardiac action potential and refractory period.[1][2][3] Unlike amiodarone, Budiodarone has a significantly shorter half-life, which may contribute to a more favorable safety profile.[3]

Novel antiarrhythmic agents often employ more targeted mechanisms of action. These include atrial-selective potassium channel blockers, which aim to minimize effects on the ventricles, and late sodium current inhibitors, which target a specific component of the sodium channel activity implicated in arrhythmias.[4][5][6]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and selected novel antiarrhythmic agents: Vernakalant, Ranolazine, and Dofetilide.

Table 1: Efficacy in Atrial Fibrillation
Drug NameMechanism of ActionEfficacy EndpointPatient PopulationResultsCitation(s)
This compound Multi-ion channel blocker (K+, Na+, Ca2+)Reduction in Atrial Fibrillation (AF) BurdenParoxysmal AF- 54% reduction with 400 mg BID - 75% reduction with 600 mg BID[7][8][9]
Vernakalant Atrial-selective K+ and Na+ channel blockerConversion to Sinus Rhythm (SR) within 90 minsRecent-onset AF- 51.7% conversion vs. 5.2% for amiodarone - 45.7% - 52.7% conversion vs. placebo (1.5% - 12.5%)[3][10][11][12][13]
Ranolazine Late sodium current inhibitorSinus Rhythm Restoration (in combination with amiodarone)AF with LV systolic dysfunction- 2.87-fold increased SR restoration rate vs. amiodarone alone[14]
Dofetilide Selective IKr (rapid delayed rectifier K+ current) blockerMaintenance of Sinus Rhythm at 1 yearAF with structural heart disease- 79% maintenance of SR vs. 42% for placebo[15]
Table 2: Safety Profile
Drug NameCommon Adverse EventsSerious Adverse EventsProarrhythmic RiskCitation(s)
This compound Generally well-tolerated in Phase 2 trials.Limited long-term data available.Shares electrophysiological properties with amiodarone, suggesting a theoretical risk.[7][8]
Vernakalant Dysgeusia (18%), sneezing (13%), paresthesia (7%), nausea (7%).[1][16]Hypotension (1.0%), bradycardia, atrial flutter (4.6%).[16][17]Low incidence of Torsades de Pointes (TdP) reported.[11][1][11][16][17]
Ranolazine Dizziness, nausea, constipation, headache.[18]Generally considered to have a good safety profile with no known significant proarrhythmic potential.[19]Devoid of known proarrhythmic potential.[19][18][19]
Dofetilide Headache, dizziness, chest pain.Torsades de Pointes (TdP).TdP incidence of 0.9% - 3.3% in clinical trials.[20][20][21]
Table 3: Pharmacokinetic Properties
Drug NameBioavailabilityHalf-lifeMetabolismExcretionCitation(s)
This compound Not extensively reported.~7 hoursMetabolized by tissue esterases, reduced dependence on CYP450.Cleared from the body in approximately 48 hours.[3]
Vernakalant N/A (IV administration)~3-5.5 hoursCYP2D6 (major), glucuronidation.Renal[1][4]
Ranolazine ~35-50%~7 hours (extended-release)Extensively by CYP3A4, and to a lesser extent CYP2D6.~75% urine, 25% feces.[22][23][24]
Dofetilide >90%~10 hours~50% by CYP3A4 (minor).~80% unchanged in urine.[5][6][25][26]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in antiarrhythmic drug evaluation.

In Vitro Electrophysiology: Patch-Clamp Analysis

Objective: To determine the effect of a test compound on specific cardiac ion channels.

Methodology:

  • Cell Preparation: Isolate individual cardiomyocytes from animal models (e.g., rabbit, guinea pig) or use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Patch-Clamp Recording:

    • Utilize the whole-cell patch-clamp technique to measure ionic currents.

    • Use specific voltage protocols to isolate and record the current of interest (e.g., IKr, IKs, INa, ICa-L).

    • Maintain physiological temperature (37°C).

  • Drug Application:

    • Prepare a stock solution of the test compound and dilute it to the desired concentrations in the extracellular solution.

    • Apply the compound to the cell via a perfusion system.

  • Data Analysis:

    • Measure the peak current amplitude and other kinetic parameters before and after drug application.

    • Construct concentration-response curves to determine the IC50 (half-maximal inhibitory concentration) of the compound for each ion channel.

In Vivo Animal Model: Atrial Fibrillation Induction

Objective: To assess the efficacy of a test compound in preventing or terminating atrial fibrillation in a living organism.

Methodology:

  • Animal Model: Utilize an established animal model of atrial fibrillation, such as a rapid atrial pacing model in dogs or goats.[2]

  • Surgical Preparation:

    • Anesthetize the animal and perform a thoracotomy to expose the heart.

    • Suture pacing and recording electrodes to the atria.

  • AF Induction:

    • Induce atrial fibrillation through programmed electrical stimulation (e.g., burst pacing at high frequency).

  • Drug Administration:

    • Administer the test compound intravenously or orally at predetermined doses.

  • Data Collection and Analysis:

    • Continuously record the atrial electrogram to monitor for the incidence and duration of AF episodes.

    • Measure the atrial effective refractory period (AERP) before and after drug administration.

    • Compare the AF burden (total duration of AF) between the drug-treated and control groups.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows discussed in this guide.

cluster_0 This compound Mechanism of Action Budiodarone This compound Na_Channel Voltage-gated Sodium Channels (INa) Budiodarone->Na_Channel Blocks K_Channel Voltage-gated Potassium Channels (IKr, IKs) Budiodarone->K_Channel Blocks Ca_Channel L-type Calcium Channels (ICa-L) Budiodarone->Ca_Channel Blocks AP_Prolongation Action Potential Duration Prolongation Na_Channel->AP_Prolongation K_Channel->AP_Prolongation Ca_Channel->AP_Prolongation ERP_Increase Effective Refractory Period Increase AP_Prolongation->ERP_Increase Arrhythmia_Suppression Suppression of Re-entrant Arrhythmias ERP_Increase->Arrhythmia_Suppression

Caption: Mechanism of action for this compound.

cluster_1 In Vitro Antiarrhythmic Drug Screening Workflow start Start: Isolate Cardiomyocytes patch_clamp Whole-Cell Patch-Clamp start->patch_clamp baseline Record Baseline Ionic Currents patch_clamp->baseline drug_app Apply Test Compound (Varying Concentrations) baseline->drug_app post_drug Record Post-Drug Ionic Currents drug_app->post_drug analysis Analyze Current Inhibition and Channel Kinetics post_drug->analysis ic50 Determine IC50 analysis->ic50

Caption: Experimental workflow for in vitro drug screening.

cluster_2 Atrial-Selective Potassium Channel Blocker Signaling Novel_Agent Novel Atrial-Selective K+ Channel Blocker IKur Atrial-Specific K+ Channels (e.g., IKur) Novel_Agent->IKur Selectively Blocks Ventricular_AP Ventricular Action Potential (Minimal Effect) Novel_Agent->Ventricular_AP Minimal Interaction Atrial_AP Atrial Action Potential Repolarization IKur->Atrial_AP Mediates APD_Prolong Prolonged Atrial Action Potential Duration Atrial_AP->APD_Prolong Inhibition leads to AERP_Increase Increased Atrial Effective Refractory Period APD_Prolong->AERP_Increase AF_Suppression Suppression of Atrial Fibrillation AERP_Increase->AF_Suppression

Caption: Signaling pathway for atrial-selective K+ channel blockers.

References

Comparative toxicity profile of Budiodarone Tartrate and amiodarone

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

Introduction

Amiodarone has long been a cornerstone in the management of cardiac arrhythmias, valued for its broad-spectrum antiarrhythmic activity. However, its clinical utility is significantly hampered by a well-documented and often severe toxicity profile, affecting multiple organ systems including the lungs, thyroid, and liver. This has driven the development of amiodarone analogs, such as Budiodarone Tartrate (formerly ATI-2042), designed to retain the therapeutic efficacy of the parent compound while mitigating its adverse effects. This guide provides a comprehensive comparative analysis of the toxicity profiles of this compound and amiodarone, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals.

Key Physicochemical and Pharmacokinetic Differences

Budiodarone is a chemical analog of amiodarone, engineered with a crucial structural modification: a sec-butyl acetate side chain. This alteration facilitates rapid metabolism by tissue and plasma esterases, resulting in a significantly shorter half-life of approximately 7 hours, compared to amiodarone's extensive half-life of 35 to 68 days.[1] This rapid clearance is the primary rationale for Budiodarone's anticipated improved safety profile, as it is expected to reduce drug accumulation in tissues, a key factor in amiodarone-related toxicity.[1][2]

PropertyThis compoundAmiodaroneReference(s)
Half-life ~7 hours35-68 days[1]
Metabolism Rapidly metabolized by plasma and tissue esterasesPrimarily metabolized by cytochrome P450 enzymes[2]
Elimination Cleared from the body in approximately 48 hoursSlow elimination with significant tissue accumulation[2]

Comparative Organ Toxicity: A Review of the Evidence

While extensive data exists for amiodarone's toxicity, the available information for this compound is primarily from early-phase clinical trials. A direct, comprehensive, head-to-head quantitative comparison is not yet available in published literature. However, the existing data provides valuable insights into Budiodarone's potentially more favorable safety profile.

Hepatic Toxicity

Amiodarone: Amiodarone-induced liver injury is a known complication, with asymptomatic elevations in liver enzymes occurring in a significant number of patients.[3] In some cases, this can progress to more severe, even fatal, liver damage.

Thyroid Toxicity

Amiodarone: Due to its high iodine content and structural similarity to thyroxine, amiodarone frequently causes thyroid dysfunction, including both hypothyroidism and hyperthyroidism.[5] These effects are a major concern in long-term amiodarone therapy.

This compound: The PASCAL trial reported "minor changes in thyroid function" with Budiodarone treatment.[4] A preliminary study of ATI-2042 (Budiodarone) noted "no cases of proarrhythmia, clinical hypothyroidism, or hyperthyroidism."[5] This suggests a potentially lower risk of clinically significant thyroid dysfunction compared to amiodarone, a critical advantage if confirmed in larger, longer-term studies.

Pulmonary Toxicity

Amiodarone: Amiodarone-induced pulmonary toxicity is one of its most serious and potentially fatal adverse effects, manifesting as pneumonitis or fibrosis.

This compound: To date, published data from the early clinical trials of Budiodarone have not reported significant pulmonary toxicity. The PASCAL trial protocol included monitoring of pulmonary function, with tests to be repeated if symptoms of pulmonary toxicity developed.[3] The absence of reported pulmonary adverse events in the available literature is a promising, albeit preliminary, finding.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical toxicity studies of this compound are not extensively available in the public domain. However, the methodology for safety monitoring in the PASCAL trial provides some insight.

PASCAL Trial Safety Monitoring

The PASCAL trial was a multi-center, randomized, double-blind, placebo-controlled study.[6] Safety assessments were conducted every four weeks and included:

  • Adverse Event Monitoring: Collection and evaluation of all adverse events.

  • Vital Signs: Regular measurement of heart rate, blood pressure, and other vital signs.

  • 12-Lead Electrocardiogram (ECG): To monitor for any cardiac abnormalities.

  • Blood Chemistry and Hematology: To assess organ function, including liver and kidney function.

  • Thyroid Function Tests: To monitor for any drug-induced thyroid dysfunction.

  • Pulmonary Function Tests: Including carbon monoxide diffusion capacity, were performed at screening and repeated if symptoms suggestive of pulmonary toxicity developed.[3]

  • Chest X-rays: Performed at screening and at the end of treatment.[3]

  • Slit-lamp Examination: To screen for corneal microdeposits, a known side effect of amiodarone.[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes discussed, the following diagrams are provided.

G cluster_amiodarone Amiodarone Metabolism and Toxicity cluster_budiodarone Budiodarone Metabolism and Reduced Toxicity Amiodarone Amiodarone CYP450 Hepatic CYP450 Enzymes Amiodarone->CYP450 Metabolism Metabolites Long Half-Life Metabolites CYP450->Metabolites Tissue_Accumulation Tissue Accumulation (Lungs, Liver, Thyroid) Metabolites->Tissue_Accumulation Toxicity Organ Toxicity (Pulmonary, Hepatic, Thyroid) Tissue_Accumulation->Toxicity Budiodarone This compound Esterases Plasma and Tissue Esterases Budiodarone->Esterases Metabolism Inactive_Metabolites Short Half-Life Inactive Metabolites Esterases->Inactive_Metabolites Rapid_Elimination Rapid Elimination Inactive_Metabolites->Rapid_Elimination Reduced_Toxicity Potentially Reduced Organ Toxicity Rapid_Elimination->Reduced_Toxicity

Figure 1: Comparative metabolic pathways of Amiodarone and this compound.

G start Patient Enrollment (Paroxysmal Atrial Fibrillation) randomization Randomization start->randomization placebo Placebo randomization->placebo budiodarone_200 Budiodarone 200mg BID randomization->budiodarone_200 budiodarone_400 Budiodarone 400mg BID randomization->budiodarone_400 budiodarone_600 Budiodarone 600mg BID randomization->budiodarone_600 treatment 12-Week Treatment Period placebo->treatment budiodarone_200->treatment budiodarone_400->treatment budiodarone_600->treatment monitoring Safety Monitoring (Every 4 Weeks) treatment->monitoring washout 4-Week Washout Period treatment->washout end End of Study washout->end

Figure 2: Simplified workflow of the PASCAL clinical trial.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound may possess a more favorable toxicity profile compared to amiodarone, particularly concerning thyroid and hepatic function. This improved safety is theoretically attributed to its rapid metabolism and shorter half-life, which likely reduces tissue accumulation. However, it is crucial to acknowledge that the current data is from early-phase clinical trials with a limited number of patients and follow-up duration.

For a definitive comparative toxicity profile, further data from larger, long-term Phase 3 clinical trials are necessary. Researchers and drug development professionals should remain vigilant for the publication of these results. Future studies should aim to provide direct, quantitative comparisons of key toxicity markers between this compound and amiodarone across different dosages and treatment durations. The development of Budiodarone represents a promising step towards a safer and more tolerable antiarrhythmic therapy, but rigorous and comprehensive safety evaluation remains paramount.

References

Safety Operating Guide

Personal protective equipment for handling Budiodarone Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Budiodarone Tartrate in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. This compound is a chemical analogue of Amiodarone, a compound with known toxicities.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous or cytotoxic compound.

Quantitative Safety Data

Due to the limited availability of specific toxicological data for this compound, the following occupational exposure limits (OELs) are based on data for the related compound, Amiodarone, and general guidance for cytotoxic compounds. These values should be used as a conservative starting point for risk assessment and control strategies.

ParameterValueSource/Rationale
Occupational Exposure Band (OEB) 3/4Estimated based on the known toxicities of Amiodarone (suspected carcinogen and reproductive toxin).[3] This corresponds to a substance of intermediate to high potency and toxicity.
Estimated Occupational Exposure Limit (OEL) 1 - 10 µg/m³ (8-hour TWA)Derived from the OEB and general principles for compounds with limited data. A Pfizer OEL for Amiodarone Hydrochloride Injection is listed as 10 ppm, which is a significantly higher value and likely for the vehicle; a more conservative limit is appropriate for the active pharmaceutical ingredient.[4]
Permissible Daily Exposure (PDE) No data availableA compound-specific toxicological assessment is required to establish a PDE.

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to use in experimental procedures.

1. Receiving and Unpacking:

  • Upon receipt, inspect the external packaging for any signs of damage.

  • Transport the unopened package to a designated laboratory area.

  • Personnel unpacking the compound should wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Unpack the compound in a chemical fume hood or a ventilated enclosure to minimize exposure to any airborne particles.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

3. Preparation of Solutions:

  • All weighing and preparation of stock solutions must be conducted in a chemical fume hood or a biological safety cabinet.

  • Use disposable, plastic-backed absorbent pads on the work surface to contain any spills.[5]

  • Wear double nitrile gloves, a disposable gown, and safety goggles or a face shield.

  • Utilize Luer-lock syringes and needles or needleless systems to minimize the risk of sharps injuries and aerosol generation.

4. Experimental Use:

  • Clearly label all solutions containing this compound.

  • When handling solutions, wear appropriate PPE as described above.

  • Conduct all experimental procedures involving this compound in a well-ventilated area.

5. Decontamination of Work Surfaces:

  • After each use, decontaminate all work surfaces.

  • First, wipe surfaces with water to remove any gross contamination.[6]

  • Follow with a detergent solution (e.g., isopropyl alcohol) to ensure thorough cleaning.[6]

  • Dry the surfaces with a clean, absorbent material.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plan for this compound Waste

All waste generated from the handling of this compound must be treated as hazardous or cytotoxic waste.

1. Waste Segregation:

  • Segregate all this compound waste from general laboratory waste.

  • Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[7] These containers are often color-coded (e.g., red or purple-lidded).[8]

2. Solid Waste Disposal:

  • Contaminated PPE: Place all used gloves, gowns, absorbent pads, and other contaminated disposable items into a designated cytotoxic waste bag within a rigid container.[7]

  • Empty Vials and Containers: Empty vials that contained this compound should be disposed of in a sharps container to prevent breakage.[9]

  • Unused Compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Do not dispose of liquid waste containing this compound down the drain.

4. Sharps Disposal:

  • All sharps (needles, syringes, etc.) contaminated with this compound must be placed immediately into a designated cytotoxic sharps container.[9]

5. Final Disposal:

  • All cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company, typically via high-temperature incineration.[8]

Visual Workflow for Handling this compound

Budiodarone_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Weighing Weighing and Solution Prep (in Fume Hood) Storage->Weighing Handling Experimental Use Weighing->Handling Decontamination Work Surface Decontamination Handling->Decontamination Waste_Segregation Waste Segregation Handling->Waste_Segregation Decontamination->Waste_Segregation Solid_Waste Solid Waste (PPE, Vials) Waste_Segregation->Solid_Waste Liquid_Waste Liquid Waste Waste_Segregation->Liquid_Waste Sharps_Waste Sharps Waste Waste_Segregation->Sharps_Waste Final_Disposal Hazardous Waste Collection Solid_Waste->Final_Disposal Liquid_Waste->Final_Disposal Sharps_Waste->Final_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Budiodarone Tartrate
Reactant of Route 2
Budiodarone Tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.